1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Description
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Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCUHUIYERGNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704506 | |
| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130759-48-6 | |
| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Bromopyridin-3-yl)-4-methylpiperazine CAS 1130759-48-6 properties
An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS 1130759-48-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 1130759-48-6, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physicochemical properties, outlines a probable synthetic pathway with detailed experimental logic, and discusses its primary application as a versatile chemical intermediate in the drug discovery pipeline. Furthermore, this guide consolidates essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The synthesis of information is grounded in authoritative sources to provide a reliable and practical resource for scientific professionals.
Introduction
Heterocyclic scaffolds, particularly those incorporating pyridine and piperazine rings, are foundational structural motifs in a vast number of pharmacologically active agents. This compound is a key building block belonging to this class. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 4-methylpiperazine group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) for the construction of complex molecular architectures. The N-methylpiperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. Consequently, this compound is primarily utilized as a primary and secondary intermediate for research and industrial production purposes.[1][2]
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.
Core Compound Data
| Property | Value | Source(s) |
| CAS Number | 1130759-48-6 | [1][3] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1][3][4] |
| Molecular Weight | 256.14 g/mol | [3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine | [2][4] |
| Appearance | Off-white powder | [1] |
| Purity | Typically ≥95-97% | [1][5] |
Chemical Structure
The structural representation of the molecule is crucial for understanding its reactivity and steric profile.
Caption: 2D Structure of this compound.
Predicted Physicochemical Data
The following data, derived from computational models, offer valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Predicted Value | Source |
| Boiling Point | 341.1 ± 42.0 °C | [4] |
| Density | 1.406 ± 0.06 g/cm³ | [4] |
| XLogP3 | 1.5 | [4] |
| Topological Polar Surface Area (TPSA) | 19.4 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis and Characterization
While specific proprietary synthesis routes may vary, a chemically sound and common approach for synthesizing arylpiperazines like the topic compound is via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The SNAr pathway is often practical when the aromatic ring is sufficiently electron-deficient.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis can be logically envisioned by reacting 3,5-dibromopyridine with 1-methylpiperazine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two bromine atoms. The reaction at the 3-position is generally favored over the 5-position due to the electronic influence of the nitrogen atom.
Reaction Scheme: 3,5-Dibromopyridine + 1-Methylpiperazine → this compound
Causality in Experimental Design:
-
Reagents: 3,5-dibromopyridine is the electrophilic aryl halide, and 1-methylpiperazine is the nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMSO, DMF, or NMP is typically chosen to facilitate the reaction and achieve the necessary temperatures.
-
Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures (e.g., 100-150 °C) are usually necessary to overcome the activation energy for the SNAr reaction.
Experimental Workflow
The following diagram illustrates a standard laboratory workflow for the synthesis and purification of the target compound.
Caption: Standard workflow for synthesis and purification.
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the pyridine ring, the four distinct methylene groups of the piperazine ring, and the N-methyl singlet. ¹³C NMR would confirm the number of unique carbon environments.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₀H₁₄BrN₃).[6] The isotopic pattern characteristic of a bromine-containing compound would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically aiming for >97% for research applications.[1]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules.[1] Its bifunctional nature—a reactive aryl bromide and a nucleophilic piperazine—is its key asset.
The bromopyridine moiety is a perfect substrate for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to introduce a wide variety of substituents at the 5-position of the pyridine ring, enabling the exploration of the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This strategic importance makes it a critical tool for building libraries of compounds for screening in therapeutic areas such as oncology and neurology, where piperazine-containing molecules are prevalent.[7]
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information is compiled from safety data sheets (SDS) for the compound and structurally related chemicals.
Hazard Identification
While a specific, comprehensive toxicological profile is not fully investigated, compounds of this class are typically associated with the following hazards.[8] Users must consult the specific SDS provided by the supplier.[9][10][11][12]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Precautions and Storage
| Category | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [9][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [9][12] |
| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9][11][12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [9][12] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed and sealed. Store at room temperature, away from incompatible substances like strong oxidizing agents. | [1][9][11] |
Conclusion
This compound (CAS 1130759-48-6) is a high-value chemical intermediate with a well-defined role in modern synthetic and medicinal chemistry. Its structural features, particularly the synthetically versatile bromine atom, make it an essential building block for the development of novel compounds in drug discovery programs. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 2. USA Chemical Suppliers - Products: '0-9', Page: 140 [americanchemicalsuppliers.com]
- 3. This compound | 1130759-48-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. This compound - [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, understanding its molecular identity, physical properties, and analytical profile is paramount for its effective utilization in synthesis and research. This document details the compound's structural features, summarizes its known physical and chemical data, and presents standardized, field-proven protocols for its characterization. The methodologies are explained with a focus on the underlying scientific principles to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted heteroaromatic compound featuring a bromopyridine moiety linked to a methylpiperazine ring. These structural features are critical as they dictate the molecule's reactivity, polarity, and potential for intermolecular interactions.
Key Identifiers
A summary of the essential identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1130759-48-6 | [1][3] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1][2][3] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| Monoisotopic Mass | 255.03711 Da | [2][4] |
Structural Features and Their Implications
The molecule's structure is composed of three key functional regions, each contributing to its overall physicochemical profile. Understanding these components is essential for predicting its behavior in both chemical reactions and biological systems.
Caption: Key functional components of the target molecule.
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Bromopyridine Ring: This aromatic system is electron-deficient due to the nitrogen atom. The bromine atom at the 5-position serves as a key reactive handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes the compound a valuable synthon for introducing the pyridyl-piperazine scaffold into more complex molecules.
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Piperazine Linker: This saturated heterocyclic ring imparts significant flexibility to the molecule. The two nitrogen atoms are basic, with the tertiary amine (N-methylated) being more basic than the one attached to the aromatic ring. This basicity is a critical factor in determining the compound's solubility in aqueous media and its ability to form salts.
-
N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring increases its basicity and lipophilicity compared to an unsubstituted piperazine. It also provides a steric profile that can influence binding interactions in a biological context.
Physicochemical Properties
The bulk properties of a compound are direct consequences of its molecular structure. These characteristics are critical for predicting its behavior in various experimental and physiological conditions, from dissolution and storage to membrane permeability and metabolic stability.
Summary of Properties
The following table consolidates the available and predicted physicochemical data for this compound.
| Property | Value / Description | Significance in Drug Development | Source(s) |
| Appearance | Off-white powder | Indicates purity and provides a baseline for quality control. | [3] |
| Purity | Typically ≥97% | Essential for ensuring reproducible experimental results. | [3] |
| Boiling Point | 341.1 ± 42.0 °C (Predicted) | Defines the upper-temperature limit for handling and purification. | [2] |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | Useful for formulation calculations and process chemistry. | [2] |
| XLogP3 | 1.5 | Predicts lipophilicity and potential for membrane permeability. | [2][4] |
| Topological Polar Surface Area (TPSA) | 19.4 Ų | Correlates with hydrogen bonding potential and transport properties. | [2] |
| Solubility | Freely soluble in water and ethylene glycol (as parent piperazine) | Crucial for formulation, bioavailability, and assay development. | |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | Informs on stability and necessary handling procedures. | [3] |
Note: Many properties for this specific molecule are computationally predicted, a common practice for commercially available building blocks where extensive empirical testing has not been published. These predictions provide valuable, actionable guidance for experimental design.
Analytical Characterization Workflow
Ensuring the identity and purity of a research compound is a non-negotiable aspect of scientific integrity. A multi-technique approach is required for robust characterization. This section outlines the standard workflow and the rationale behind each method.
Caption: A standard workflow for structural and purity verification.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Causality: The first step is to confirm that the compound has the correct molecular weight. Mass spectrometry is the definitive technique for this purpose. For this molecule, High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the confirmation of the elemental formula (C₁₀H₁₄BrN₃). A key diagnostic feature to look for is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two major peaks in the mass spectrum separated by approximately 2 Da and having nearly equal intensity (the M+ and M+2 peaks). This pattern is an unmistakable signature for a mono-brominated compound.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Expertise & Causality: While MS confirms the molecular formula, NMR spectroscopy confirms the atomic connectivity, providing a "fingerprint" of the molecule's structure.
-
¹H NMR: This experiment reveals the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, two sets of signals for the eight piperazine protons (often appearing as complex multiplets), and a singlet for the three N-methyl protons. The chemical shifts and coupling patterns confirm the substitution pattern.
-
¹³C NMR: This provides information on the carbon skeleton. Ten distinct carbon signals should be observed, corresponding to the ten carbon atoms in the molecule, further confirming the overall structure.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: Purity is critical for any downstream application. HPLC separates the target compound from any impurities, and a UV detector quantifies their relative amounts. Since the bromopyridine ring contains a chromophore, direct UV detection is feasible. A reversed-phase method is typically the first choice for a molecule with this polarity. The goal is to develop a method that shows a single, sharp, symmetrical peak for the main compound, with any impurities being well-resolved. The area percentage of the main peak is used to calculate the purity.
Standardized Experimental Protocols
The following protocols are provided as trusted, self-validating starting points for the analytical characterization of this compound and similar compounds.
Protocol: HPLC-UV Purity Analysis
Objective: To determine the purity of the compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.
-
Instrumentation & Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Rationale: The acidifier improves peak shape by protonating basic sites on the molecule and silanols on the column.
-
Solvent B: Acetonitrile with 0.1% TFA or FA.
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic systems, providing a good signal-to-noise ratio.
-
Gradient Program:
Time (min) % Solvent B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a versatile tool in chemical synthesis. Its key features—a reactive bromine handle, a basic piperazine core, and moderate lipophilicity—are well-characterized by a standard suite of analytical techniques. The predicted properties offer reliable guidance for its handling, storage, and use in experimental design. By following the robust analytical workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their starting material, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | 1130759-48-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 4. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
A Technical Guide to the Spectral Characterization of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromopyridin-3-yl)-4-methylpiperazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a bromopyridine moiety linked to a methylpiperazine group, presents a scaffold with potential for diverse biological activities. As with any novel compound intended for downstream applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the spectral data for this compound, offering a comprehensive reference for its characterization. We will delve into the interpretation of its nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and infrared (IR) spectroscopy, underpinned by established analytical protocols.
Synthesis of this compound
A common and efficient method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.[3] In the case of this compound, the synthesis would involve the coupling of 3,5-dibromopyridine with 1-methylpiperazine.
DOT Script for Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d (J ≈ 2.5 Hz) | 1H | H-2 (Pyridinyl) |
| ~8.01 | d (J ≈ 1.9 Hz) | 1H | H-6 (Pyridinyl) |
| ~7.40 | t (J ≈ 2.2 Hz) | 1H | H-4 (Pyridinyl) |
| ~3.20 | t (J ≈ 5.0 Hz) | 4H | H-8, H-10 (Piperazinyl) |
| ~2.60 | t (J ≈ 5.0 Hz) | 4H | H-7, H-11 (Piperazinyl) |
| ~2.35 | s | 3H | H-12 (N-CH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-5 (Pyridinyl) |
| ~148.0 | C-2 (Pyridinyl) |
| ~141.0 | C-6 (Pyridinyl) |
| ~124.0 | C-4 (Pyridinyl) |
| ~121.0 | C-3 (Pyridinyl) |
| ~55.0 | C-7, C-11 (Piperazinyl) |
| ~49.0 | C-8, C-10 (Piperazinyl) |
| ~46.0 | C-12 (N-CH₃) |
Interpretation of NMR Spectra:
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the bromopyridine ring. The protons at positions 2 and 6 will appear as doublets due to coupling with the proton at position 4, which in turn will appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet). The piperazine protons will exhibit two triplets, representing the two sets of non-equivalent methylene groups. The upfield singlet corresponds to the three protons of the N-methyl group.
-
¹³C NMR: The spectrum is predicted to show five signals in the aromatic region for the five distinct carbon atoms of the bromopyridine ring. The piperazine ring will display two signals for the two pairs of equivalent methylene carbons, and a single signal for the methyl carbon will be observed in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.[4]
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 256.04439 |
| [M+Na]⁺ | 278.02633 |
| [M]⁺ | 255.03656 |
Interpretation of Mass Spectrum:
The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 255, with an isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity peaks for M and M+2). The protonated molecule ([M+H]⁺) at m/z 256 will also likely be observed, especially with soft ionization techniques like electrospray ionization (ESI). Common fragmentation pathways would involve cleavage of the C-N bond between the pyridine and piperazine rings, as well as fragmentation of the piperazine ring itself.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2800 | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1600-1450 | Aromatic C=C and C=N stretching |
| ~1300-1000 | C-N stretching |
| ~800-600 | C-Br stretch |
Interpretation of IR Spectrum:
The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹. The presence of the pyridine ring will be confirmed by C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the piperazine and its connection to the aromatic ring will appear in the fingerprint region. Finally, a band in the lower frequency region will indicate the presence of the C-Br bond.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
DOT Script for Analytical Workflow
Caption: General workflow for the spectral analysis of a chemical compound.
References
Navigating the Path to Formulation: A Technical Guide to the Solubility Profile of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Organic Solvents
For Immediate Release
This technical guide offers a comprehensive framework for characterizing the solubility of the novel compound 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in a range of organic solvents. Directed at researchers, scientists, and professionals in drug development, this document provides not only a methodological approach but also the scientific rationale essential for informed solvent selection and formulation strategies. Understanding the solubility of an Active Pharmaceutical Ingredient (API) is a critical first step in the formulation development process, directly impacting a drug's bioavailability and therapeutic efficacy.[1]
Introduction: The Significance of Solubility in Drug Development
The journey of a promising chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary hurdle. The ability of a drug compound to dissolve in a solvent governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Consequently, a thorough understanding of an API's solubility in various media is paramount. For this compound, a compound of interest in medicinal chemistry, characterizing its solubility in organic solvents is a foundational step. This data informs the selection of appropriate solvent systems for synthesis, purification, and ultimately, the development of a stable and effective dosage form.
Physicochemical Characteristics of this compound
A preliminary analysis of the molecular structure of this compound provides valuable insights into its potential solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN₃ | [3][4][5] |
| Molecular Weight | 256.14 g/mol | [3][4] |
| CAS Number | 1130759-48-6 | [4][5][6] |
| Appearance | Off-white powder | [5] |
| Predicted Boiling Point | 341.1±42.0 °C | [3] |
| Predicted Density | 1.406±0.06 g/cm³ | [3] |
| Predicted XlogP | 1.5 | [7] |
The structure features a bromopyridine ring, which introduces some polarity, and a methylpiperazine group, which can act as a hydrogen bond acceptor. The predicted XlogP value of 1.5 suggests a moderate lipophilicity. These features indicate that the compound is likely to exhibit solubility in a range of polar and non-polar organic solvents. The principle of "like dissolves like" serves as a guiding tenet in solvent selection.[8]
Strategic Solvent Selection for Solubility Screening
The choice of organic solvents for solubility determination should be systematic and cover a spectrum of polarities and chemical functionalities. This approach ensures a comprehensive understanding of the compound's solubility profile.
Table 2: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | Capable of hydrogen bonding, mimicking physiological conditions to some extent. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.8, 6.4, 7.2 | High polarity, effective in dissolving a wide range of organic molecules. DMSO is a strong organic solvent often used for initial stock solutions.[9] |
| Non-Polar Solvents | Toluene, Hexane | 2.4, 0.1 | To assess solubility in lipophilic environments. |
| Ethers | Tetrahydrofuran (THF), Dioxane | 4.0, 4.8 | Moderate polarity, good for dissolving compounds with ether linkages or for use in mixed solvent systems. |
| Esters | Ethyl Acetate | 4.4 | A common solvent in organic synthesis and chromatography. |
| Chlorinated Solvents | Dichloromethane (DCM) | 3.1 | Effective for dissolving many organic compounds, but its use may be limited by toxicity concerns. |
Experimental Workflow for Solubility Determination
A robust and reproducible experimental protocol is crucial for obtaining reliable solubility data. The following workflow outlines a standard procedure for determining the thermodynamic solubility of this compound.
Figure 1: A generalized workflow for the experimental determination of thermodynamic solubility.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into individual vials.
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant with an appropriate solvent.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[10] A variety of analytical methods, including spectrophotometric and chromatographic techniques, can be employed for the determination of piperazine-containing compounds.
-
Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Interpreting the Solubility Profile: The Interplay of Forces
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Figure 2: Intermolecular forces influencing the solubility of this compound.
A high solubility in polar protic solvents like methanol would suggest that hydrogen bonding plays a significant role. Conversely, good solubility in non-polar solvents such as toluene would indicate the importance of van der Waals forces and the lipophilic character of the molecule. The dielectric constant of the solvent can also provide a qualitative estimate of its solvent properties.[11]
Practical Implications for Drug Development
The generated solubility data will be instrumental in several key areas of drug development:
-
Lead Optimization: Early-stage solubility screening helps in selecting drug candidates with favorable physicochemical properties.[2]
-
Formulation Development: The choice of excipients and the manufacturing process for the final dosage form are heavily influenced by the API's solubility.[1] For instance, if the API is poorly soluble, techniques like co-solvency or the formation of amorphous solid dispersions may be necessary.[11]
-
Process Chemistry: Solubility data guides the selection of solvents for synthesis, crystallization, and purification, impacting yield and purity.
Safety Considerations
When handling this compound and the organic solvents, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[12] All experimental work should be conducted in a well-ventilated fume hood. Waste materials should be disposed of in accordance with institutional and regulatory guidelines.[12]
Conclusion
This technical guide provides a comprehensive roadmap for determining and interpreting the solubility profile of this compound in organic solvents. By following a systematic approach to solvent selection, employing a robust experimental methodology, and understanding the underlying principles of solubility, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The insights gained from these studies will ultimately facilitate the rational design of an effective and stable pharmaceutical formulation.
References
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 1130759-48-6 [chemicalbook.com]
- 5. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
- 8. ijnrd.org [ijnrd.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 12. 1333319-57-5|1-(5-bromopyridin-3-yl)-4-(methylsulfonyl)piperazine|1-(5-bromopyridin-3-yl)-4-(methylsulfonyl)piperazine|-范德生物科技公司 [bio-fount.com]
biological activity of bromopyridine piperazine derivatives
An In-depth Technical Guide to the Biological Activity of Bromopyridine Piperazine Derivatives
Foreword: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. This guide focuses on a powerful hybrid scaffold born from the strategic union of two such structures: bromopyridine and piperazine .[1][2][3] The pyridine ring, a bioisostere of benzene, offers a key hydrogen bond acceptor site and metabolic stability, while the bromine atom provides a vector for further synthetic modification and can engage in crucial halogen bonding. The piperazine ring is a cornerstone of CNS-active drugs and a versatile linker that imparts favorable pharmacokinetic properties, including improved solubility and bioavailability.[4]
The combination of these moieties into a single molecular entity creates a class of compounds with extraordinary potential.[1] This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of findings. It dissects the causal relationships between chemical structure and biological function, details the experimental validation of these activities, and provides actionable protocols to empower further research in this promising chemical space. We will explore the three primary arenas where bromopyridine piperazine derivatives have demonstrated significant therapeutic potential: oncology, infectious diseases, and neuroscience.
Synthetic Pathways: Forging the Core Structure
The generation of a diverse library of bromopyridine piperazine derivatives hinges on robust and versatile synthetic strategies. The primary disconnection point is the C-N bond between the bromopyridine ring and the piperazine nitrogen. Several powerful cross-coupling and substitution reactions are employed, with the choice often dictated by the reactivity of the specific bromopyridine isomer and the desired substitution on the piperazine ring.
The most common approaches include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly efficient for forming the aryl-amine bond between an electron-deficient bromopyridine and a piperazine derivative.[5] This method is valued for its broad substrate scope and tolerance of various functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridine ring is sufficiently activated by electron-withdrawing groups (in addition to the ring nitrogen itself). It offers a metal-free alternative to cross-coupling reactions.[5]
-
Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds, which can be advantageous in specific synthetic contexts.[5]
The causality behind selecting a particular method often relates to cost, scale, and functional group compatibility. For instance, Buchwald-Hartwig is often the go-to for initial library synthesis due to its reliability, while SNAr might be preferred for large-scale synthesis of a specific target if the electronic properties of the pyridine ring are favorable.
Figure 1: Core synthetic strategies for bromopyridine piperazine derivatives.
Anticancer Activity: Targeting Malignant Processes
The application of bromopyridine piperazine derivatives in oncology is one of the most intensely studied areas, with compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines.[3][6][7][8] Their efficacy stems from the ability to interfere with multiple, fundamental cancer-related processes.
Mechanisms of Action
A. Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Bromopyridine piperazine derivatives have emerged as potent kinase inhibitors, often designed to fit into the ATP-binding pocket of specific kinases, thereby blocking downstream signaling required for cell proliferation and survival.[9][10] Key targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell growth and division.[11][12][13] The rationale for targeting kinases is to selectively shut down the engine that drives a specific cancer's growth, a cornerstone of targeted therapy.
Figure 2: Mechanism of action for a kinase-inhibiting derivative targeting EGFR.
B. Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death, or apoptosis. Certain derivatives trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] Experimental evidence for this includes the observed release of cytochrome c from mitochondria, a key initiator of the intrinsic pathway, and the subsequent activation of executioner caspases like caspase-3 and initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic).[15] By forcing malignant cells to undergo suicide, these compounds bypass the defective cell death machinery common in cancer.
C. Cell Cycle Arrest: In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints, most commonly the G1/S transition.[8][15] This prevents the cell from replicating its DNA and preparing for division, effectively freezing its growth. This mechanism provides a cytostatic effect that complements the cytotoxic induction of apoptosis.
Data Presentation: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of representative bromopyridine piperazine derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| DO11-49 | HeLa | Cervical Cancer | 1.7 | [1] |
| DO11-49 | A549 | Lung Cancer | 2.0 | [1] |
| PCC | SNU-475 | Liver Cancer | 6.98 | [15] |
| Compound 7c | A549 | Lung Cancer | 5.24 | [1] |
| Compound 29 | HCT-116 | Colon Cancer | 3.0 | [3] |
| Compound 29 | Colo-205 | Colon Cancer | 1.0 | [3] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a robust and reproducible method for assessing cell viability, a cornerstone for validating anticancer activity. The principle lies in the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions, providing a quantitative measure of total cellular protein, which is proportional to cell number.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromopyridine piperazine derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Causality Justification: Fixation is critical to ensure that all cellular protein is retained for staining. Cold TCA precipitates proteins efficiently.
-
Gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Removing Unbound Dye: Causality Justification: Washing with dilute acetic acid removes unbound SRB dye without solubilizing the protein-bound dye, ensuring a low background signal.[14]
-
Quickly decant the SRB solution.
-
Wash the plates four times with 1% acetic acid.
-
Air dry the plates completely.
-
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Front Against Resistance
The rise of antimicrobial resistance is a global health crisis, creating an urgent need for novel therapeutic agents.[2][16] Piperazine derivatives have long been recognized for their antimicrobial properties, and the bromopyridine piperazine scaffold is a promising platform for developing new agents active against a range of pathogens.[17][18]
Spectrum of Activity
These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of:
-
Gram-Positive Bacteria: Including clinically relevant strains like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA).[19][20]
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa, which are notoriously difficult to treat due to their outer membrane.[16][21]
-
Fungi: Including pathogenic yeasts like Candida albicans and molds like Aspergillus niger.[19][21]
The presence of electronegative atoms (N, O, S) and heterocyclic rings in these derivatives is thought to contribute significantly to their antimicrobial efficacy.[19]
Data Presentation: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) for selected derivatives, representing the lowest concentration that prevents visible microbial growth.
| Compound ID | Microbial Strain | Type | MIC (µg/mL) | Reference |
| RL-308 | Shigella flexineri | Gram-Negative | 2 | [20] |
| RL-308 | S. aureus | Gram-Positive | 4 | [20] |
| RL-308 | MRSA | Gram-Positive | 16 | [20] |
| Compound 4b | S. aureus | Gram-Positive | <40 | [19] |
| Compound 5a | E. coli | Gram-Negative | <40 | [19] |
| Compound 4d | A. niger | Fungus | <40 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating potency and for further studies.
Materials:
-
Bacterial/fungal strains (e.g., ATCC strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well U-bottom microtiter plates.
-
Test compounds (dissolved in DMSO).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the well.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Causality Justification: Standardizing the inoculum is the most critical step for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of organisms, as the MIC value is highly dependent on the inoculum density.[20]
-
Prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Central Nervous System (CNS) Activity
The piperazine ring is a classic pharmacophore in neurotherapeutics, present in drugs for anxiety, depression, and psychosis.[22][23] Bromopyridine piperazine derivatives leverage this history, acting as modulators of key neurotransmitter systems.
Mechanism of Action: Receptor Modulation
The primary mechanism of CNS activity for these compounds is their interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors.[9][23] They can act as agonists, antagonists, or partial agonists, thereby fine-tuning synaptic transmission.[9] For instance, antagonism at the 5-HT₂ₐ receptor combined with agonism at the 5-HT₁ₐ receptor is a known mechanism for antidepressant and anxiolytic effects.[24] Structure-activity relationship studies show that the nature of the substituent on the second piperazine nitrogen and the substitution pattern on the aryl ring are critical for determining receptor affinity and selectivity.[25][26]
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apjhs.com [apjhs.com]
- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 19. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijcmas.com [ijcmas.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Latent Therapeutic Potential of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine: A Scoping Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the therapeutic potential of the novel chemical entity, 1-(5-Bromopyridin-3-yl)-4-methylpiperazine. While direct biological activity data for this specific compound is not yet prevalent in published literature, its structural motifs—a bromopyridine ring coupled to a methylpiperazine moiety—are well-established pharmacophores in a multitude of clinically significant therapeutic agents. This document serves as a roadmap for researchers and drug development professionals, elucidating the rationale for its investigation and providing a framework for its systematic evaluation as a potential drug candidate. We will explore the established roles of its constituent fragments, propose plausible therapeutic targets, and detail robust experimental workflows for screening and validation.
Introduction: Deconstructing a Molecule of Interest
This compound is a small molecule with the chemical formula C10H14BrN3.[1][2][3] Its structure is characterized by a central piperazine ring, a common scaffold in medicinal chemistry known for its ability to improve the pharmacokinetic properties of drug candidates.[4] The piperazine nitrogen atoms offer sites for substitution, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties.
The key substituents on the piperazine ring are a methyl group at the N4 position and a 5-bromopyridin-3-yl group at the N1 position. The bromopyridine moiety is of particular interest, as halogenated pyridines are present in numerous approved drugs and are known to participate in various biological interactions, including halogen bonding, which can contribute to target affinity and selectivity. The methyl group on the piperazine is a common feature that can influence basicity and metabolic stability.
This guide will dissect the potential of this compound by examining the therapeutic precedent set by structurally related molecules and propose a strategic path forward for its investigation.
The Therapeutic Pedigree of the Piperazine and Bromopyridine Moieties
The rationale for investigating this compound stems from the extensive and diverse biological activities associated with its core components.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The piperazine ring is a ubiquitous feature in a vast array of therapeutic agents, underscoring its importance as a "privileged scaffold" in medicinal chemistry. Its prevalence is attributed to several key factors:
-
Improved Physicochemical Properties: The basic nature of the piperazine nitrogens can be leveraged to enhance aqueous solubility and improve oral bioavailability.
-
Versatile Synthetic Handle: The secondary amine of an unsubstituted piperazine provides a readily modifiable position for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Blood-Brain Barrier Penetration: The ability of many piperazine-containing compounds to cross the blood-brain barrier has made them particularly valuable in the development of drugs targeting the central nervous system (CNS).[4]
Numerous approved drugs across a wide range of therapeutic areas contain the piperazine moiety, including agents for CNS disorders, cancer, infectious diseases, and cardiovascular conditions.
Bromopyridines in Medicinal Chemistry: More Than Just a Bulky Group
The inclusion of a bromine atom on the pyridine ring is a strategic design element. Halogen atoms, particularly bromine, can significantly influence a molecule's properties:
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.
-
Increased Lipophilicity: The bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability and oral absorption.
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target. This can contribute to enhanced binding affinity and selectivity.
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Based on the established pharmacology of related compounds, we can hypothesize several promising therapeutic avenues for this compound.
Central Nervous System (CNS) Disorders
The structural similarity of this compound to known CNS-active agents makes this a primary area for investigation. Many antipsychotics, antidepressants, and anxiolytics feature a piperazine ring linked to an aromatic or heteroaromatic system.
Proposed Targets:
-
Dopamine Receptors (e.g., D2, D3, D4): Antagonism at these receptors is a key mechanism for many antipsychotic drugs.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7): Modulation of serotonergic signaling is a cornerstone of treatment for depression, anxiety, and other mood disorders.
-
Monoamine Transporters (e.g., SERT, NET, DAT): Inhibition of neurotransmitter reuptake is a common mechanism for antidepressants.
Oncology
A growing number of kinase inhibitors and other anticancer agents incorporate piperazine and pyridine motifs.
Proposed Targets:
-
Tyrosine Kinases: Many kinase inhibitors utilize a piperazine group to interact with the solvent-exposed region of the ATP-binding pocket. The bromopyridine moiety could potentially form key interactions within the hinge region or other hydrophobic pockets. A notable example of a related therapeutic area is the development of Bruton's Tyrosine Kinase (Btk) inhibitors, where piperazine-containing pyridone compounds have been explored.
-
Other Cancer-Related Targets: The planar nature of the bromopyridine ring could allow for intercalation with DNA or interaction with other protein targets involved in cell proliferation and survival. Recent research has explored pyrazine derivatives as potential anticancer agents.[5][6][7]
Anti-Inflammatory and Immunomodulatory Applications
Piperazine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of cytokine signaling pathways.
Proposed Targets:
-
Janus Kinases (JAKs): Inhibition of JAKs is a validated strategy for the treatment of autoimmune and inflammatory diseases.
-
Toll-Like Receptors (TLRs): Modulation of TLR signaling can impact the innate immune response.
Proposed Experimental Workflows for Target Validation
A systematic approach is crucial to efficiently evaluate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Figure 1: A proposed experimental workflow for the systematic evaluation of this compound.
Detailed Experimental Protocols
The following are example protocols for key experiments in the initial evaluation of this compound.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound (test compound)
-
Recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the test compound in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., A549, HCT116, MIAPaCa-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
Quantitative data from screening assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Table 2: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Histology | GI50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| HCT116 | Colon Carcinoma | 8.1 |
| MCF7 | Breast Carcinoma | >50 |
Conclusion and Future Directions
While this compound is currently an under-investigated molecule, its structural components are hallmarks of successful therapeutic agents. This guide has laid out a hypothesis-driven framework for its exploration, grounded in the established principles of medicinal chemistry and drug discovery. The proposed workflows and protocols provide a starting point for a systematic evaluation of its potential in CNS disorders, oncology, and inflammatory diseases.
Future research should focus on the synthesis of analogues to build a robust structure-activity relationship, followed by in-depth mechanistic studies to elucidate its mode of action. The journey from a promising scaffold to a clinical candidate is long and challenging, but the latent potential within this compound warrants its serious consideration by the drug discovery community.
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1130759-48-6 [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Strategic Role of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Modern Kinase Inhibitor Synthesis
Abstract
The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their recurring presence in successful drug candidates. The pyridine and piperazine heterocycles are chief among them, offering a potent combination of structural rigidity, hydrogen bonding capabilities, and favorable pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical analysis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS: 1130759-48-6), a pivotal intermediate whose strategic design enables the efficient construction of complex kinase inhibitors.[4][5][6] We will dissect its synthesis, elucidate its function as a modular building block, and explore the underlying chemical logic that makes it an invaluable asset in drug development programs.
Introduction: The Architectural Logic of a Key Intermediate
At its core, this compound is a bifunctional synthetic intermediate. Its structure is not accidental; it is a carefully designed scaffold that solves two fundamental challenges in medicinal chemistry simultaneously:
-
Pharmacophore Presentation: It incorporates the N-methylpiperazine-substituted pyridine core. The pyridine nitrogen provides a critical hydrogen bond acceptor for interacting with the kinase hinge region, while the N-methylpiperazine moiety often serves as a solubility-enhancing "linker" that projects a second pharmacophore into a different binding pocket.
-
Vector for Molecular Diversity: The bromine atom at the 5-position of the pyridine ring serves as a robust and versatile reactive handle. It allows for the late-stage introduction of molecular complexity through well-established cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This dual-purpose design allows research teams to synthesize a core structure in bulk and then diversify it efficiently, accelerating the discovery of potent and selective kinase inhibitors.
Synthesis and Process Chemistry: The Buchwald-Hartwig Amination
The most reliable and scalable method for constructing the C-N bond between the pyridine and piperazine rings is the Palladium-catalyzed Buchwald-Hartwig amination .[7][8] This reaction has revolutionized medicinal chemistry by allowing for the formation of aryl amines under conditions that tolerate a wide range of functional groups, a significant improvement over harsher classical methods like nucleophilic aromatic substitution (SNAr).[7]
The reaction couples 3,5-dibromopyridine with 1-methylpiperazine. The key to success lies in the precise selection of the catalyst system and reaction conditions.
Caption: Synthetic workflow for this compound.
Expertise in Practice: Causality Behind Protocol Choices
-
The Catalyst System: A combination of a palladium(0) precursor, like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is critical.[9] Ligands like Xantphos or BINAP are not arbitrary choices; their large cone angles promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is essential for the initial oxidative addition step of the aryl bromide.[9][10] The electron-donating nature of the ligand accelerates the final reductive elimination step that forms the desired C-N bond.[9]
-
The Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate is required.[9] Its primary role is to deprotonate the piperazine nitrogen within the palladium complex, forming a palladium amide intermediate that is poised for reductive elimination. Weaker bases are often insufficient to drive the catalytic cycle to completion.
-
Regioselectivity: Using a slight excess of 3,5-dibromopyridine relative to 1-methylpiperazine favors the desired mono-amination product. While the two bromine atoms are electronically similar, controlling the stoichiometry prevents significant formation of the disubstituted byproduct, simplifying purification.
Protocol: Synthesis of this compound
| Step | Procedure | Rationale / Self-Validating Checkpoint |
| 1. Reagent Setup | To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyridine, the Palladium catalyst, and the phosphine ligand. | The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| 2. Solvent & Base | Add anhydrous toluene, followed by 1-methylpiperazine and sodium tert-butoxide (NaOt-Bu). | Anhydrous solvent prevents quenching of the strong base and hydrolysis of catalyst intermediates. |
| 3. Reaction | Heat the mixture to 100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. | The reaction should show the consumption of starting materials and the appearance of a new, more polar spot (the product). Completion is typically observed within 4-12 hours. |
| 4. Quench & Workup | Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. | The quench neutralizes the base. The organic product will partition into the ethyl acetate layer. |
| 5. Purification | Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography. | Chromatography separates the desired mono-aminated product from unreacted dibromopyridine, the catalyst, and any disubstituted byproduct. |
| 6. Characterization | Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. | This final step validates the success of the synthesis and ensures the material is suitable for subsequent steps. |
Application in Kinase Inhibitor Synthesis: The Suzuki Coupling
With the intermediate in hand, the bromine atom at the 5-position becomes the launchpad for diversification. The most common and powerful transformation employed here is the Suzuki-Miyaura cross-coupling reaction . This allows for the formation of a C-C bond, attaching a wide array of (hetero)aryl groups to the pyridine core.
This second aryl moiety is critical for achieving high-potency binding, often by making crucial hydrophobic or π-stacking interactions deep within the ATP-binding pocket of the target kinase.
Caption: From intermediate to final drug scaffold via Suzuki coupling.
This modular strategy is exceptionally powerful. A single batch of the bromopyridine intermediate can be split and reacted with dozens of different boronic acids, allowing a research team to rapidly explore the SAR of the outer aromatic region and optimize for potency, selectivity, and ADME properties.[11]
Structural Contributions & SAR Insights
Every component of the intermediate's scaffold serves a distinct purpose in the final kinase inhibitor:
| Component | Typical Role in Final Kinase Inhibitor |
| Pyridine Ring | Core scaffold; the ring nitrogen frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site. |
| Piperazine Linker | Enhances aqueous solubility and overall physicochemical properties. The basic nitrogen can be protonated, aiding bioavailability and forming ionic interactions.[1] |
| N-Methyl Group | A simple, metabolically stable group that occupies a small pocket. This position is often modified (e.g., to ethyl, cyclopropyl) to fine-tune potency or selectivity.[12] |
| Bromine Atom | A "synthetic handle" for introducing the second key pharmacophore (R-group) via cross-coupling, which is essential for achieving high affinity and selectivity. |
Analytical Trustworthiness: A Self-Validating System
The integrity of any multi-step synthesis relies on the rigorous validation of its intermediates. For this compound, a standard battery of analytical tests is required to confirm its identity and purity.
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Characteristic signals for the pyridine ring protons (typically 3 distinct aromatic signals), piperazine protons (two sets of triplets), and the N-methyl group (a singlet). | Confirms the molecular structure and connectivity. |
| ¹³C NMR | Signals corresponding to all 10 unique carbon atoms in the molecule. | Further confirms the carbon skeleton of the structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).[13] | Confirms the molecular formula (C₁₀H₁₄BrN₃) and elemental composition.[4][13] |
| HPLC/UPLC | A single major peak, indicating a purity level typically >97% for use in subsequent GMP or medicinal chemistry steps. | Quantifies the purity of the compound. |
Conclusion
This compound is more than a simple chemical reagent; it is a testament to strategic design in modern drug discovery. Its synthesis via robust Buchwald-Hartwig chemistry and its utility as a platform for diversification via Suzuki coupling make it an exceptionally efficient and versatile intermediate. By providing a reliable scaffold that already incorporates features for good pharmacokinetics and a handle for SAR exploration, it empowers medicinal chemists to focus on the critical task of optimizing molecular interactions with the target kinase. This intermediate will undoubtedly continue to be a foundational building block in the development of next-generation targeted therapies.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 6. This compound | 1130759-48-6 [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note & Synthesis Protocol: 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Abstract: This document provides a comprehensive guide for the synthesis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, a valuable heterocyclic building block in pharmaceutical research and development. The primary method detailed is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction. This guide explains the underlying chemical principles, offers a detailed step-by-step laboratory protocol, and includes methods for product purification and characterization, ensuring a reliable and reproducible synthesis.
Introduction and Strategic Overview
This compound (Molecular Formula: C₁₀H₁₄BrN₃, Molecular Weight: 256.14 g/mol ) is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure, combining a bromopyridine scaffold with a methylpiperazine moiety, makes it a versatile precursor for introducing this specific amine group into target molecules, often through further cross-coupling reactions at the bromine position.
The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is most effectively achieved via a Buchwald-Hartwig amination .[3] This palladium-catalyzed reaction is superior to traditional methods like nucleophilic aromatic substitution (SNAr) for this substrate, as the pyridine ring lacks strong electron-withdrawing groups that would be necessary to sufficiently activate the ring for SNAr.[3][4] The Buchwald-Hartwig approach offers broader substrate scope, higher functional group tolerance, and generally proceeds under milder conditions.[3]
The reaction strategy involves the coupling of a di-halogenated pyridine, such as 3,5-dibromopyridine, with 1-methylpiperazine. The key to success lies in the careful selection of the palladium catalyst, a suitable phosphine ligand to facilitate the catalytic cycle, and a non-nucleophilic base to enable the amination.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3,5-dibromopyridine), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form an amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical to prevent competition with the desired amine nucleophile.[5]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., BINAP) is crucial as they promote this key step and stabilize the catalyst.[6]
This catalytic approach ensures high efficiency and selectivity, making it the industry-standard method for such transformations.
Detailed Synthesis Protocol
This protocol details the synthesis of this compound from 3,5-dibromopyridine and 1-methylpiperazine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 | 2.37 g | 625-92-3 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 1.1 | 1.10 g (1.2 mL) | 109-01-3 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 92 mg | 51364-51-3 |
| (±)-BINAP | C₄₄H₃₂P₂ | 622.67 | 0.03 | 187 mg | 98327-87-8 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.35 g | 865-48-5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 50 mL | 108-88-3 |
Equipment
-
100 mL oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Magnetic stirrer with heating mantle and temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add 3,5-dibromopyridine (2.37 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), (±)-BINAP (187 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) to an oven-dried 100 mL Schlenk flask containing a magnetic stir bar.
-
Causality Insight: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand, which are sensitive to air and moisture.[5]
-
-
Reagent Addition:
-
Seal the flask with a septum. Add 50 mL of anhydrous toluene via a syringe, followed by the dropwise addition of 1-methylpiperazine (1.10 g, 11 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours. The mixture will typically turn dark brown or black.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3,5-dibromopyridine is consumed.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[7]
-
A suitable eluent system is a gradient of 0% to 10% methanol in dichloromethane.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to afford this compound as an off-white or pale yellow solid.[8]
-
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the pyridine ring protons, the four methylene groups of the piperazine ring (appearing as two distinct multiplets), and a singlet for the N-methyl group around 2.3-2.4 ppm.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
MS (Mass Spectrometry): Mass spectrometry analysis should show a molecular ion peak [M+H]⁺ at m/z 256 and 258 in an approximately 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.[10]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final product, which should typically be >97%.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1130759-48-6 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: A Senior Scientist's Guide to NMR and Mass Spectrometry Analysis of Piperazine Compounds
Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] Its unique structural and physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a versatile building block in drug design.[1] Consequently, the robust and unambiguous analytical characterization of piperazine-containing molecules is critical for drug discovery, development, and quality control. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful analytical techniques for this purpose. We will delve into not just the "how" but the "why" of experimental design, offering field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating Structure and Dynamics
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule, revealing not only its static structure but also its dynamic behavior in solution. For piperazine derivatives, this is particularly crucial due to their complex conformational landscapes.
The Causality Behind NMR Phenomena in Piperazines
The NMR spectrum of a piperazine derivative is dictated by two primary phenomena: the chair-boat conformational interconversion of the piperazine ring and, for N-acyl derivatives, the restricted rotation around the amide C-N bond.[2][3]
-
Ring Interconversion: The piperazine ring typically exists in a chair conformation. At room temperature, the interconversion between the two chair forms is often rapid on the NMR timescale, resulting in averaged, sharp signals for the axial and equatorial protons.
-
Amide Bond Rotation: In N-acyl or N-benzoyl piperazines, the partial double-bond character of the amide bond restricts free rotation.[4][5] This can lead to the presence of two distinct rotational isomers (rotamers) in solution, each giving rise to its own set of NMR signals. This often manifests as a doubling of signals, particularly for the piperazine ring protons and carbons.[4][6]
Understanding these principles is key to avoiding misinterpretation of what might appear to be an impure sample, when in fact it is a single compound exhibiting dynamic behavior.[7]
Protocol: ¹H and ¹³C NMR Analysis of a Piperazine Compound
This protocol outlines the standard procedure for acquiring high-quality 1D NMR data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the piperazine compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; for compounds with a free amine, a non-acidic solvent like CDCl₃ or acetone-d₆ is preferable. DMSO-d₆ is excellent for resolving NH protons.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Reference the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Visualization: NMR Experimental Workflow
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Suzuki-Miyaura Coupling
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a vast array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a favored building block. 1-(5-Bromopyridin-3-yl)-4-methylpiperazine has emerged as a particularly valuable reagent. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, while the methylpiperazine moiety at the 3-position is a common pharmacophore known to improve aqueous solubility and modulate pharmacological activity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing biaryl and hetero-biaryl structures, a testament to its discovery earning the 2010 Nobel Prize in Chemistry.[1][2] This palladium-catalyzed reaction forges a C-C bond between an organohalide and an organoboron species, offering remarkable functional group tolerance, mild reaction conditions, and the use of stable and less toxic boron reagents.[1][3]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound. We will delve into the mechanistic underpinnings, critical parameters for optimization, and provide detailed, field-proven protocols for researchers engaged in the synthesis of complex molecules for drug development.
Mechanistic Framework: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4] The electron-deficient nature of the pyridine ring in our substrate can facilitate the initial, often rate-determining, oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. The reactivity order for halides is generally I > Br > OTf >> Cl, making the bromide an excellent electrophile.[1][5]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. It is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), thereby accelerating the transfer.[1][6]
-
Reductive Elimination: The final step where the two organic fragments (R¹ and R²) are coupled to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Critical Parameters for Success: A Scientist's Guide to Optimization
The success of coupling a heteroaryl halide like this compound hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.
The Catalyst System: Ligand is King
For challenging substrates such as heteroaryl halides, the choice of phosphine ligand is the most critical parameter.[7] The ligand stabilizes the palladium center and modulates its reactivity.
-
Why are specialized ligands needed? The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, electron-deficient rings require highly active catalysts. Bulky, electron-rich phosphine ligands are designed to overcome these challenges.[8][9] They promote the formation of highly reactive, monoligated L₁Pd(0) species and accelerate the oxidative addition step.[8]
| Catalyst/Ligand System | Key Features & Best Use Cases |
| Pd(dppf)Cl₂ | A robust, air-stable pre-catalyst. Excellent starting point for general screening. Widely effective for many heteroaryl couplings.[10][11] |
| Pd₂(dba)₃ / SPhos or XPhos | A highly active system using a Buchwald ligand. Ideal for difficult couplings, including less reactive chlorides or sterically hindered partners. Often allows for lower catalyst loading and milder temperatures.[2][7][8] |
| Pd(PPh₃)₄ | A "classical" catalyst. May be effective for simple couplings but often struggles with more demanding heteroaryl substrates.[12] |
| Pd(OAc)₂ / P(t-Bu)₃ | A versatile system where the ligand is added separately. The bulky, electron-rich P(t-Bu)₃ ligand is highly effective for coupling aryl bromides and chlorides.[6] |
The Base: The Unsung Hero of Transmetalation
The base is essential for activating the boronic acid.[6][7] Its strength and solubility can dramatically impact reaction efficiency.
| Base | Properties & Typical Application |
| K₃PO₄ (Potassium Phosphate) | A strong, versatile base. Often the top choice for heteroaryl couplings, providing high yields where carbonates may fail. Typically used with a dioxane/water solvent system.[7][12] |
| Na₂CO₃ / K₂CO₃ (Carbonates) | Milder, inexpensive, and widely used bases. Almost always require an aqueous co-solvent for solubility and activity.[13] |
| Cs₂CO₃ (Cesium Carbonate) | A stronger and more soluble carbonate. Effective for difficult couplings where other bases are insufficient.[13] |
| KF (Potassium Fluoride) | A milder base that can be effective, particularly for substrates with base-sensitive functional groups.[6] |
The Solvent System: Creating the Right Environment
The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are most common.
-
Common Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are standard choices.[4]
-
The Role of Water: Many Suzuki protocols, especially those using inorganic bases like K₃PO₄ or Na₂CO₃, include a small amount of water (e.g., a 4:1 or 5:1 organic/water ratio). Water helps solubilize the base and can have a beneficial effect on the reaction rate.[4][7][12] However, excess water can promote unwanted protodeboronation.
The Boron Reagent: Stability Matters
While boronic acids are the most common coupling partners, they can be susceptible to a key side reaction called protodeboronation , where the C-B bond is cleaved by a proton source, quenching the nucleophile.[4] For valuable or unstable boronic acids, using the corresponding pinacol boronate ester (Bpin) is highly recommended. These esters are more stable and resistant to protodeboronation, often leading to higher and more consistent yields.[4]
Experimental Protocols and Workflow
Adherence to proper laboratory technique, particularly the maintenance of an inert atmosphere, is critical for reproducibility and success.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Screening with Pd(dppf)Cl₂
This protocol provides a robust starting point for coupling this compound with a typical arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the Pd(dppf)Cl₂ catalyst.[7][11]
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the active Pd(0) species is sensitive to oxygen.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe under a positive pressure of inert gas.[12] The final reaction concentration should be approximately 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously overnight (12-18 hours).[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.[7]
Protocol 2: High-Activity Coupling with a Buchwald Ligand
This protocol is designed for more challenging couplings, such as those with sterically hindered boronic acids or when higher efficiency is desired.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
Inert Atmosphere Setup: Add the starting bromide, boronic ester, and K₃PO₄ to a flame-dried Schlenk flask.
-
Catalyst Addition: In a separate vial under inert gas, briefly mix the Pd₂(dba)₃ and SPhos ligand in a small amount of the reaction solvent. Add this pre-mixed catalyst solution to the main reaction flask under positive inert gas pressure.
-
Solvent Addition: Add the remaining degassed toluene via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir for 4-12 hours. The higher activity of this catalyst system often leads to shorter reaction times.
-
Monitoring: Monitor the reaction as described in Protocol 1.
General Work-up and Purification Procedure
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[7][14] Transfer to a separatory funnel and separate the layers.
-
Washing: Extract the aqueous layer again with ethyl acetate. Combine the organic layers and wash sequentially with water and then with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure coupled product.[14][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Oxygen Contamination: Deactivated the Pd(0) catalyst. | Ensure all reagents are dry and solvents are rigorously degassed. Use proper inert gas techniques (e.g., Schlenk line).[7] |
| Ineffective Catalyst/Ligand: The chosen ligand may not be active enough for the specific substrate combination. | Switch to a more electron-rich and bulky ligand system, such as SPhos or XPhos.[7] | |
| Insufficient Base Strength: The boronic acid is not being activated efficiently. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7] | |
| Protodeboronation | Boronic Acid Instability: The boronic acid is degrading faster than it is coupling. | Use the corresponding boronic acid pinacol ester for enhanced stability.[4] Avoid excessively high temperatures or prolonged reaction times. |
| Dehalogenation of Starting Material | Side Reaction: A competing pathway where the bromide is replaced by a hydrogen atom. | This can be catalyst or base-dependent. Re-screen catalyst and base combinations. Sometimes lowering the temperature can mitigate this. |
| Formation of Homocoupled Byproducts | Oxygen Contamination: Can lead to oxidative homocoupling of the boronic acid. | Improve degassing procedures. Ensure a robust inert atmosphere is maintained throughout the reaction. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Key Building Block
1-(5-Bromopyridin-3-yl)-4-methylpiperazine is a heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural features, comprising a bromopyridine moiety and a methylpiperazine group, make it an ideal starting material for the synthesis of complex molecules designed to interact with specific biological targets. The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methylpiperazine group can contribute to the solubility, cell permeability, and target engagement of the final drug candidates.
Recent patent literature has highlighted the critical role of this compound as a key intermediate in the synthesis of potent and selective inhibitors of Discoidin Domain Receptors (DDRs), a class of receptor tyrosine kinases implicated in cancer progression, fibrosis, and inflammation.[1] This application note will provide a detailed overview of the utility of this compound, focusing on its application in the synthesis of pyrrolidine-based DDR inhibitors, and will furnish comprehensive protocols for its use in synthetic chemistry and biological evaluation.
The Significance of Targeting Discoidin Domain Receptors (DDRs)
Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen. Unlike other RTKs that are stimulated by soluble growth factors, DDRs mediate cellular responses to the extracellular matrix. Their activation triggers downstream signaling pathways that regulate cell adhesion, proliferation, migration, and invasion. Dysregulation of DDR signaling has been linked to the progression of various cancers, including lung, breast, and pancreatic cancer, as well as fibrotic diseases. Consequently, the development of small molecule inhibitors targeting DDRs has become a promising strategy in oncology and beyond.
The general structure of many DDR inhibitors often features a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase domain, a "hinge-binding" motif, and a "selectivity pocket" binding fragment. The strategic use of this compound allows for the facile introduction of substituents that can occupy these key interaction zones, leading to the development of highly potent and selective inhibitors.
Synthetic Application: A Gateway to Novel DDR Inhibitors
The primary application of this compound in medicinal chemistry is its use as a key building block in the synthesis of pyrrolidine-based DDR inhibitors, as detailed in recent patent literature (e.g., WO-2023066834-A1). The synthetic strategy typically involves a Suzuki-Miyaura cross-coupling reaction, where the bromine atom of this compound is displaced by a boronic acid or boronate ester derivative of a pyrrolidine core. This reaction forms a crucial carbon-carbon bond, linking the two key fragments of the final inhibitor.
Protocol 1: Synthesis of a Pyrrolidine-Pyridine Coupled Intermediate via Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a suitable pyrrolidine boronic acid derivative, based on established methodologies.[2][3]
Materials:
-
This compound
-
Pyrrolidine-boronic acid or boronate ester derivative
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the pyrrolidine-boronic acid derivative (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). Add the palladium catalyst (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid derivative. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Suzuki couplings involving heteroaromatic compounds due to its high activity and stability.
Biological Evaluation of Downstream DDR Inhibitors
Once the final pyrrolidine-based DDR inhibitors are synthesized using this compound as a starting material, their biological activity must be assessed. This typically involves in vitro assays to determine their potency against the target kinase and their effect on cancer cell proliferation.
Protocol 2: In Vitro DDR1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of a test compound against the DDR1 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human DDR1 kinase
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (synthesized DDR inhibitor)
-
Kinase buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase buffer, the test compound at various concentrations, and the DDR1 enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Self-Validating System:
-
Positive Control: Include a known DDR1 inhibitor as a positive control to ensure the assay is performing correctly.
-
Negative Control: Wells with no inhibitor (vehicle control) represent 0% inhibition.
-
No Enzyme Control: Wells without the kinase serve as a background control.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of the synthesized DDR inhibitors on cancer cell lines.[4][5]
Materials:
-
Cancer cell line (e.g., a line known to overexpress DDR1)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by plotting cell viability against the logarithm of the compound concentration.
Quantitative Data Summary
The following table summarizes illustrative biological data for a hypothetical DDR1 inhibitor synthesized using this compound as a key intermediate. The data is presented to demonstrate the expected outcomes of the described biological assays.
| Compound | Target | In Vitro IC₅₀ (nM) | Cell Line | Anti-proliferative GI₅₀ (µM) |
| Example DDR1 Inhibitor | DDR1 | 15 | HT-1080 (Fibrosarcoma) | 0.5 |
| Example DDR1 Inhibitor | DDR2 | >1000 | A549 (Lung Carcinoma) | 1.2 |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel DDR inhibitors with potential applications in oncology. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their drug discovery programs. The future development of DDR inhibitors will likely focus on improving selectivity, pharmacokinetic properties, and in vivo efficacy. The continued use of strategic building blocks like this compound will be instrumental in achieving these goals and advancing this promising class of therapeutics towards clinical applications.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Anticancer Drug Development
Introduction
The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern biomedical research. Small molecules that can selectively target pathways crucial for cancer cell proliferation and survival are of paramount interest. 1-(5-Bromopyridin-3-yl)-4-methylpiperazine is a synthetic compound featuring a bromopyridine moiety linked to a methylpiperazine group.[1][2] While this specific molecule is not extensively characterized in peer-reviewed literature for its anticancer properties, its structural motifs are present in numerous compounds with demonstrated biological activity, including kinase inhibitors.[3] The pyridine ring serves as a versatile scaffold in medicinal chemistry, and the piperazine group is often employed to improve solubility and cell permeability, making this compound a candidate for screening in anticancer drug discovery programs.[4][5]
These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of this compound as an anticancer agent. The protocols detailed herein cover essential in vitro and in vivo assays to determine its cytotoxic effects, potential mechanism of action, and preliminary in vivo efficacy.
PART 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening involves assessing the compound's ability to inhibit the growth of and kill cancer cells in culture.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[7]
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[10]
-
DMSO (cell culture grade).[10]
-
96-well clear, flat-bottom tissue culture plates.[10]
-
Plate reader capable of measuring absorbance at 570 nm.[8]
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to 80-90% confluency.[9]
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.[9][11]
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove all but 25 µL of the medium from each well.[10]
-
Add 50-150 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[9][10]
-
Incubate at 37°C for 10 minutes to ensure complete dissolution.[10]
-
Read the absorbance at 540-590 nm using a microplate reader.[8][10]
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.
Table 1: Example Data Presentation for Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HCT-116 | Colon Carcinoma | Experimental Value | 0.9 ± 0.15 |
Note: The data presented above are for illustrative purposes and will vary depending on the experimental results.[9]
Workflow for In Vitro Cytotoxicity Testing
Caption: Experimental workflow for in vitro cytotoxicity testing.
Kinase Inhibition Assay
Given that many pyridine and piperazine-containing compounds exhibit kinase inhibitory activity, it is prudent to screen this compound against a panel of cancer-relevant kinases.[12] Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate.[13]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[14] The amount of ADP is directly proportional to the kinase activity.[14]
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR, AKT, etc.).
-
Kinase-specific substrates.
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations or a vehicle control (DMSO).[14]
-
Add 2 µL of the kinase enzyme solution.[14]
-
Add 2 µL of a mixture containing the kinase-specific substrate and ATP to initiate the reaction.[14]
-
Incubate at room temperature for 60 minutes.[14]
-
-
ADP Detection:
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value for kinase inhibition can then be determined.
Signaling Pathway Visualization
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
PART 2: In Vivo Evaluation of Anticancer Efficacy
Promising results from in vitro studies warrant further investigation in a living organism. Xenograft models in immunocompromised mice are a standard preclinical method for evaluating the efficacy of anticancer compounds.[15][16]
Subcutaneous Xenograft Model
This model involves implanting human cancer cells subcutaneously into immunocompromised mice to form a solid tumor.[15]
Protocol 3: Subcutaneous Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Human cancer cell line that showed sensitivity in vitro.
-
Sterile PBS.
-
This compound formulated for in vivo administration.
-
Anesthetic (e.g., isoflurane).[17]
-
Syringes and needles (27-gauge).[15]
-
Digital calipers.[15]
Procedure:
-
Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice daily for health and tumor growth.[15]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Tumor Measurement and Data Collection:
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation:
The primary outcome is the inhibition of tumor growth in the treated group compared to the control group.
Table 2: Example Data Presentation for In Vivo Efficacy
| Treatment Group | Number of Animals | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | Experimental Value | N/A | Experimental Value |
| This compound (Dose 1) | 10 | Experimental Value | Calculated Value | Experimental Value |
| This compound (Dose 2) | 10 | Experimental Value | Calculated Value | Experimental Value |
Workflow for In Vivo Xenograft Study
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
These application notes provide a structured approach to evaluate the anticancer potential of this compound. By following these protocols, researchers can generate robust data on the compound's cytotoxicity, potential mechanism of action, and in vivo efficacy. Positive results from this screening cascade would provide a strong rationale for further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
- 1. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. bitesizebio.com [bitesizebio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Definitive Guide to GC-MS Analysis of Piperazine Derivatives: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and expert insights for the robust analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure accurate, reproducible, and reliable results.
Introduction: The Analytical Challenge of Piperazine Derivatives
Piperazine and its derivatives are a significant class of compounds with wide-ranging applications, from active pharmaceutical ingredients (APIs) to their unfortunate use as designer drugs of abuse.[1] Structurally, piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[2] This basic nitrogenous structure presents a unique set of challenges for gas chromatographic analysis. Their inherent polarity and potential for hydrogen bonding can lead to poor peak shape, tailing, and low volatility, compromising chromatographic resolution and sensitivity.[3]
To overcome these challenges, a carefully designed analytical protocol is paramount. This guide will detail a validated approach centered on chemical derivatization to enhance analyte volatility and thermal stability, followed by optimized GC-MS analysis for definitive identification and quantification.
The Strategic Imperative of Derivatization
Direct GC-MS analysis of underivatized piperazine derivatives is often problematic. The presence of secondary amine functional groups within the piperazine ring leads to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner, resulting in significant peak tailing and poor sensitivity.[3] Derivatization is a chemical modification process that converts these polar -NH groups into less polar, more volatile, and more thermally stable moieties, thereby dramatically improving chromatographic performance.[3]
Choosing the Optimal Derivatization Reagent: The Case for TFAA
Several reagents can be employed for the derivatization of amines, including silylating agents, acylating agents, and alkylating agents.[3] For piperazine derivatives, acylation with Trifluoroacetic Anhydride (TFAA) is a highly effective and widely adopted strategy.[4]
Why TFAA is the Reagent of Choice:
-
High Reactivity: TFAA reacts rapidly and efficiently with the primary and secondary amine groups of piperazine derivatives.[5][6]
-
Volatility Enhancement: The addition of the trifluoroacetyl group significantly increases the volatility of the piperazine derivatives, making them amenable to gas chromatography.
-
Formation of Stable Derivatives: The resulting N-trifluoroacetylated derivatives are thermally stable, preventing degradation in the hot GC inlet and column.[5][6]
-
Characteristic Mass Spectra: The trifluoroacetyl group imparts a distinct and predictable fragmentation pattern in the mass spectrometer, aiding in compound identification. The molecular ions of the TFA derivatives typically show high relative abundance.[7]
-
Electron-Capturing Properties: The fluorine atoms in the TFA group make the derivatives highly responsive to electron capture detection (ECD) if that detection method is being used, though for this protocol, we focus on mass spectrometry.[5]
The derivatization reaction proceeds as a nucleophilic acyl substitution, where the nitrogen atom of the piperazine ring attacks one of the carbonyl carbons of TFAA, leading to the formation of a stable amide and trifluoroacetic acid as a byproduct.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For accurate and precise quantification, the use of an internal standard (IS) is essential. An IS is a compound added in a constant amount to all samples, calibrators, and controls. It helps to correct for variations in sample preparation, extraction recovery, and instrument response.
While structurally similar compounds can be used as internal standards, the "gold standard" in mass spectrometry-based quantification is the use of stable isotope-labeled (SIL) internal standards .[8] A SIL IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).
Advantages of SIL Internal Standards:
-
Identical Physicochemical Properties: SIL standards have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and have the same extraction recovery and ionization efficiency.[8]
-
Correction for Matrix Effects: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a major source of error in MS-based quantification. Since the SIL IS is affected by the matrix in the same way as the analyte, it provides the most accurate correction for these effects.
-
Improved Accuracy and Precision: The use of SIL internal standards has been widely shown to provide superior accuracy and reproducibility in quantitative bioanalysis compared to other types of internal standards.
Several deuterated piperazine derivatives are commercially available and should be used whenever possible for quantitative studies. Examples include N-Benzylpiperazine-d7 (BZP-D7), 1-(3-chlorophenyl)piperazine-d8 (mCPP-D8), and 1-(3-trifluoromethylphenyl)piperazine-d4 (TFMPP-D4).[7][8]
Comprehensive Experimental Protocol
This protocol is designed to be a robust starting point and should be validated for specific applications and matrices.
Sample Preparation
The choice of sample preparation method is dictated by the sample matrix. The goal is to isolate the piperazine derivatives from interfering components and transfer them into a solvent suitable for derivatization.
4.1.1. Solid Samples (e.g., Powders, Tablets)
-
Homogenization: Ensure the sample is homogenous by grinding to a fine powder.
-
Dissolution: Accurately weigh approximately 10 mg of the homogenized sample and dissolve it in 10 mL of methanol.
-
Sonication/Vortexing: Sonicate or vortex the mixture for 5 minutes to ensure complete dissolution of the analytes.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
-
Aliquot for Derivatization: Transfer an appropriate aliquot of the filtered solution to a clean vial for the derivatization step.
4.1.2. Biological Samples (e.g., Urine, Plasma)
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to clean up biological matrices.
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., urine or plasma), add the SIL internal standard at a known concentration.
-
pH Adjustment: Adjust the sample pH to >9.0 with a suitable base (e.g., 1 M NaOH) to ensure the piperazine derivatives are in their free base form.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane/isoamyl alcohol).
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction for a second time and combine the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C. The dry residue is now ready for derivatization.
Derivatization Protocol (TFAA)
This procedure should be performed in a well-ventilated fume hood due to the corrosive and volatile nature of TFAA.
-
Reconstitution: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis of TFA-derivatized piperazine derivatives.
4.3.1. Gas Chromatograph (GC) Conditions
-
GC System: Agilent 7890B GC System or equivalent.
-
Injection Port: Split/Splitless injector.
-
Liner: Deactivated splitless liner.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column Selection: The choice of GC column is critical. Piperazine derivatives are basic compounds, and even after derivatization, some residual polarity may exist. A mid-polarity column is often the best choice to achieve good peak shape and resolution.
-
Recommended Column: A (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17, Rxi-50) or a (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5MS) is recommended.[9] The DB-5ms is a versatile, low-bleed column suitable for a wide range of applications, including drug screening.[10] A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard configuration.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
(This program should be optimized based on the specific derivatives being analyzed to ensure adequate separation.)
-
4.3.2. Mass Spectrometer (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknowns, acquire data in full scan mode over a mass range of m/z 40-550.
-
Selected Ion Monitoring (SIM): For quantitative analysis, use SIM mode to monitor characteristic ions for each analyte and internal standard. This significantly enhances sensitivity and selectivity.
-
Data Analysis and Interpretation
Qualitative Identification
Identification of a piperazine derivative is based on two key parameters:
-
Retention Time (RT): The RT of a peak in the sample must match the RT of a known reference standard, analyzed under the same conditions, within a specified tolerance window (e.g., ±2%).
-
Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum of a reference standard or a library spectrum. Key features to compare include the molecular ion (if present) and the relative abundances of the major fragment ions.
Mass Fragmentation of TFA-Derivatized Piperazines
The fragmentation of TFA-derivatized piperazines is predictable and provides valuable structural information. Common fragmentation pathways include:
-
Cleavage of the Benzyl Group: For N-benzylpiperazine (BZP) derivatives, a prominent fragment is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). Other fragments arise from the piperazine ring.
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to characteristic ions.
-
Loss of the Trifluoroacetyl Group: Neutral loss of fragments related to the derivatizing group can also occur.
The table below summarizes expected characteristic ions for selected underivatized and TFA-derivatized piperazine derivatives.
| Compound | Form | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| N-Benzylpiperazine (BZP) | Underivatized | 176.26 | 176, 134, 91 (base peak)[8] |
| TFA-Derivatized | 272.27 | 272, 181, 175, 91 | |
| TFMPP | Underivatized | 230.22 | 230, 188, 172, 145[8] |
| TFA-Derivatized | 326.23 | 326, 229, 200, 173 | |
| mCPP | Underivatized | 196.68 | 196, 154, 138, 57[8] |
| TFA-Derivatized | 292.69 | 292, 257, 196, 154 |
Note: Relative abundances can vary between instruments. It is crucial to analyze in-house standards to confirm fragmentation patterns.
Quantitative Analysis
For quantitative analysis in SIM mode, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve. The method should be validated according to established guidelines (e.g., SWGTOX for forensic applications) to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ± 20% of the nominal value (± 25% at LLOQ) |
| Precision (%RSD) | ≤ 20% (≤ 25% at LLOQ) |
| LOD | Signal-to-noise ratio ≥ 3 |
| LOQ | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: The analytical workflow for GC-MS analysis of piperazine derivatives.
Troubleshooting
Even with a robust protocol, issues can arise. This section addresses common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Column contamination. | 1. Re-optimize derivatization (time, temp, reagent amount). 2. Use a deactivated inlet liner; trim the first few cm of the column. 3. Bake out the column; if unresolved, replace it. |
| No Peaks or Low Signal | 1. Sample degradation. 2. Ineffective extraction. 3. Instrument issue (e.g., syringe clog, leak). | 1. Check sample stability; use milder conditions if necessary. 2. Verify extraction solvent and pH. 3. Perform routine instrument maintenance.[11] |
| Extra/Ghost Peaks | 1. Contamination from solvents or glassware. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Run a reagent blank; use high-purity solvents. 2. Use high-quality, low-bleed septa. 3. Inject a solvent blank after high-concentration samples. |
Conclusion
The GC-MS analysis of piperazine derivatives is a powerful tool for their identification and quantification across various matrices. Success hinges on a methodical approach that addresses the inherent analytical challenges of this compound class. By implementing a strategic derivatization step with TFAA, utilizing stable isotope-labeled internal standards for quantification, and optimizing GC-MS parameters, researchers can achieve the high levels of accuracy, sensitivity, and reliability required for their work. This guide provides the foundational knowledge and a validated protocol to empower scientists in their analytical endeavors.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. shopshimadzu.com [shopshimadzu.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. marshall.edu [marshall.edu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
high-pressure liquid chromatography (HPLC) methods for piperazine compound estimation
An Application Note and Protocol for the High-Pressure Liquid Chromatography (HPLC) Estimation of Piperazine
Abstract
Piperazine and its derivatives are fundamental scaffolds in modern pharmaceuticals, utilized in therapeutic areas ranging from anthelmintics to antipsychotics.[1] Accurate quantification of piperazine, often as a starting material or impurity, is critical for ensuring drug safety and efficacy. However, its analysis presents a significant challenge due to its high polarity and lack of a native UV chromophore, rendering direct detection by standard HPLC-UV methods ineffective.[2][3] This application note presents a robust, validated Reversed-Phase HPLC (RP-HPLC) method for the estimation of piperazine in pharmaceutical substances following pre-column derivatization. We detail a complete protocol using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent to yield a stable, UV-active product. The guide provides a step-by-step methodology, validation parameters according to ICH guidelines, and expert insights into the causal factors governing critical experimental choices.
Scientific Principle & Method Rationale
The primary obstacle in piperazine quantification is its molecular structure—a saturated heterocyclic amine that does not absorb UV light in the conventional range (220-400 nm).[2][4] Standard RP-HPLC columns, such as C18, also offer poor retention for this highly polar, hydrophilic compound, often causing it to elute with the solvent front.[3][5][6]
To overcome these challenges, this method employs a two-fold strategy:
-
Pre-Column Derivatization: Piperazine's two secondary amine groups are highly nucleophilic and react readily with a suitable derivatizing agent. We utilize 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with piperazine to form a stable, brightly colored derivative with strong UV absorbance.[2] This reaction allows for sensitive and specific detection using a standard photodiode array (PDA) or UV detector.
-
Reversed-Phase Chromatography: The resulting derivative is significantly more hydrophobic than the parent piperazine molecule. This increased hydrophobicity allows for excellent retention and separation on a conventional C18 stationary phase, providing a robust and reproducible chromatographic method.
While this guide focuses on derivatization with UV detection due to its accessibility, alternative methods exist. These include Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography coupled with detectors that do not require a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3][7][8]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Piperazine (Reference Standard, >99% purity)
-
4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC System: An Alliance e2695 separations module (Waters) or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: A 2998 Photodiode Array (PDA) UV detector (Waters) or equivalent UV detector.
-
Chromatographic Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Ancillary Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, sonicator, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 470 nm (for NBD-Cl derivative) |
| Run Time | Approximately 15 minutes |
Detailed Experimental Protocols
Protocol Part 1: Preparation of Solutions and Standards
Causality Note: The accuracy of the final result is fundamentally dependent on the precise preparation of standard solutions. Use calibrated balances and Class A volumetric glassware.
-
Diluent Preparation: The diluent used for dissolving standards and samples should be the mobile phase itself or a compatible mixture like Acetonitrile/Water (50:50).
-
Piperazine Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of Piperazine reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
-
Derivatizing Reagent (NBD-Cl) Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of NBD-Cl into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. This solution should be prepared fresh and protected from light.
-
-
Working Standard & Derivatization Procedure:
-
Pipette 1.0 mL of the Piperazine Standard Stock Solution into a 10 mL volumetric flask.
-
Add 1.0 mL of the NBD-Cl solution.
-
Add 0.5 mL of 0.1 M Sodium Hydroxide to facilitate the reaction.
-
Vortex the mixture and heat in a water bath at 60°C for 30 minutes.
-
After cooling to room temperature, add 0.5 mL of 0.1 M Hydrochloric Acid to neutralize the solution.
-
Dilute to the mark with diluent. This produces a derivatized working standard of 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol Part 2: Sample Preparation (from Pharmaceutical Tablets)
-
Sample Weighing: Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.
-
Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of piperazine into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of diluent. Sonicate for 15 minutes to ensure complete extraction of the piperazine.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.
-
Clarification: Centrifuge a portion of the solution at 4000 RPM for 10 minutes or filter through a 0.45 µm filter to remove insoluble excipients.
-
Derivatization: Treat 1.0 mL of the clear supernatant exactly as described in Protocol Part 1, Step 4 .
Experimental Workflow Diagram
Caption: High-level workflow for piperazine estimation via HPLC.
Data Analysis and Method Validation
The method must be validated to ensure it is fit for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making multiple (e.g., n=6) injections of a working standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% | For peak area and retention time; demonstrates system precision. |
Validation Characteristics
The following parameters are essential for a full method validation.
| Validation Parameter | Description and Typical Acceptance Criteria |
| Specificity | The method's ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, excipients). Achieved by injecting a placebo and spiked samples; no interfering peaks should be observed at the analyte's retention time. |
| Linearity | A linear relationship between concentration and peak area. Typically assessed over 5 concentration levels (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[11] |
| Accuracy | The closeness of test results to the true value. Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability is assessed by analyzing multiple preparations of the same sample on the same day (%RSD ≤ 2.0%). Intermediate precision is assessed by a different analyst on a different day or with different equipment (%RSD ≤ 2.0%).[2][9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Often determined at a signal-to-noise ratio of 3:1.[2][11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[2][11] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.2 mL/min in flow rate). |
Calculation of Piperazine Content
The concentration of piperazine in the sample is calculated using the peak areas from the chromatograms of the standard and sample solutions.
Piperazine (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample: Peak area of the derivatized piperazine in the sample chromatogram.
-
Area_Standard: Average peak area of the derivatized piperazine in the standard chromatograms.
-
Conc_Standard: Concentration of the prepared standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of the prepared sample solution (e.g., in mg/mL).
-
Purity_Standard: Purity of the piperazine reference standard (as a decimal).
Conclusion
This application note provides a comprehensive and reliable RP-HPLC method for the quantification of piperazine in pharmaceutical substances. By employing a pre-column derivatization step with NBD-Cl, the inherent analytical challenges of piperazine—namely its lack of a UV chromophore and poor retention—are effectively overcome. The detailed protocol and rigorous validation framework described herein ensure that the method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. hakon-art.com [hakon-art.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Here is the technical support center for improving the yield in 1-(5-Bromopyridin-3-yl)-4-methylpiperazine synthesis.
Welcome to the technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield of this important synthetic building block. Our focus will be on the most prevalent and powerful method for this transformation: the Buchwald-Hartwig amination.
The synthesis of N-aryl piperazines is a cornerstone of medicinal chemistry, with this structural motif appearing in a vast number of biologically active compounds.[1] The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, has become an indispensable tool for forming the critical C-N bond in these molecules, offering a broad substrate scope and functional group tolerance where traditional methods fall short.[2][3]
This guide moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting logic to empower you to achieve consistent, high-yield results.
Core Synthesis Overview
The synthesis of this compound is typically achieved by the palladium-catalyzed coupling of 3,5-dibromopyridine with 1-methylpiperazine. The key is to achieve selective mono-amination at the 3-position.
Caption: General reaction scheme for the Buchwald-Hartwig synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most robust and widely used method is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction directly forms the carbon-nitrogen bond between an aryl halide (like 3,5-dibromopyridine) and an amine (1-methylpiperazine). Its popularity stems from its high functional group tolerance and its ability to create C-N bonds that are otherwise difficult to form.[3]
Q2: What are the essential components of a Buchwald-Hartwig reaction for this synthesis?
The reaction requires four key components:
-
Aryl Halide: 3,5-Dibromopyridine is the typical starting material.
-
Amine: 1-Methylpiperazine.
-
Palladium Catalyst System: This consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[3][4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[3][4]
Q3: Why is the choice of ligand so critical for the reaction's success?
The ligand is arguably the most important variable to optimize. It directly influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while preventing side reactions.[5] For challenging substrates like heteroaryl halides, ligands like Xantphos or BINAP can provide better yields by creating a specific steric and electronic environment around the palladium atom.[2][4][6]
Q4: What is the specific role of the base, and can I use a weaker one?
The base's primary role is to deprotonate the amine after it coordinates to the palladium(II) complex, forming a palladium-amido intermediate that is essential for the final bond-forming step.[3] Strong bases like NaOt-Bu or LHMDS are typically used because the acidity of the N-H bond in the coordinated amine is relatively low.[7] While weaker bases like K₂CO₃ or Cs₂CO₃ have been used, they are often less effective for halopyridines and may require higher temperatures or more active catalyst systems.[8][9] Using a base that is too weak is a common cause of reaction failure.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the first parameters I should investigate?
A: Before re-optimizing the core components, verify the foundational parameters of the reaction setup:
-
Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are anhydrous and degassed.[10] Oxygen can oxidize the active Pd(0) to inactive Pd(II), killing the catalyst.
-
Reagent Quality: Verify the purity of your starting materials. 1-methylpiperazine can be hygroscopic. The base, NaOt-Bu, degrades upon exposure to moisture and air; use a fresh bottle or a freshly opened container from a glovebox.
-
Solvent Choice: Toluene and dioxane are the most common solvents.[7] Ensure they are anhydrous. The insolubility of reactants or intermediates can also be a reason for low yield, so ensure adequate solvent volume for the reaction scale.[7]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[7] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Q: I suspect my catalyst system is suboptimal. How do I choose the best palladium source and ligand?
A: The combination of palladium precursor and ligand is critical and substrate-dependent. For heteroaryl systems, a systematic approach is best.
| Component | Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a Pd(0) source and is often preferred as it doesn't require an in situ reduction step. Pd(OAc)₂ (Palladium(II) acetate) is a Pd(II) source that is reduced to the active Pd(0) in the reaction mixture, often by the phosphine ligand or amine. It is generally more air-stable and less expensive.[7] |
| Ligand | BINAP, Xantphos, XPhos | BINAP: A classic bidentate ligand that often provides good results and helps prevent catalyst deactivation.[2] Xantphos: A wide bite-angle ligand particularly effective for amination of heteroaryl halides, often improving selectivity and yield.[6][11] XPhos: A bulky, electron-rich monophosphine ligand from the Buchwald group that is highly active and can be effective at lower catalyst loadings, even for challenging substrates.[5] |
Recommendation: Start with a combination of Pd₂(dba)₃ and Xantphos, as this is often reported to be effective for aminations involving bromopyridines.[11]
Problem: Significant Impurity Formation
Q: My main impurity is 3-bromopyridine (hydrodehalogenation). How can I minimize this side reaction?
A: The formation of the debrominated arene is a known side reaction that competes with the desired C-N bond formation.[5] It often arises from a β-hydride elimination pathway. To mitigate this:
-
Ligand Choice: Bulky ligands like XPhos can sterically hinder the approach required for β-hydride elimination, favoring the desired reductive elimination step.[5]
-
Base Purity: Ensure your base (NaOt-Bu) is free of hydroxide or moisture, which can act as a hydrogen source.
-
Temperature Control: Avoid excessive temperatures, which can accelerate side reactions. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C).
Q: I am observing the formation of a di-aminated product where both bromines on the starting material have reacted. How can I improve selectivity for the mono-aminated product?
A: Achieving mono-selectivity is a common challenge with di-halogenated substrates.
-
Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the 3,5-dibromopyridine relative to 1-methylpiperazine (e.g., 1.2 to 1.0 equivalents). This ensures the amine is the limiting reagent, statistically disfavoring the second amination.
-
Slow Addition: Consider adding the 1-methylpiperazine slowly to the reaction mixture at temperature. This keeps the instantaneous concentration of the amine low, further reducing the probability of a double addition.
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity, as the second amination may have a higher activation energy.
Problem: Difficulty in Product Isolation and Purification
Q: What is a reliable method for working up the reaction and purifying the final product?
A: The basic nature of the product and residual amine requires a specific workup and purification strategy.
-
Workup: After cooling the reaction to room temperature, quench it by slowly adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Wash the organic layer with water and then brine to remove inorganic salts and the bulk of the base.
-
Purification: The crude product is best purified by flash column chromatography on silica gel.[10] Because the product contains a basic piperazine nitrogen, it can streak on silica. To prevent this, it is often necessary to add a small amount of a basic modifier to the eluent system.
-
Recommended Eluent System: Start with a gradient of Dichloromethane (DCM) to DCM/Methanol (e.g., 98:2), adding 0.5-1% triethylamine (TEA) to the entire solvent system. The TEA will occupy the acidic sites on the silica gel, leading to much sharper peaks and better separation.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
1-Methylpiperazine (0.9 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the 3,5-dibromopyridine followed by anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).
-
Amine Addition: Finally, add the 1-methylpiperazine via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., Hexanes/Ethyl Acetate with 1% TEA, or DCM/Methanol with 1% TEA). Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid or oil.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. ir.nbu.ac.in [ir.nbu.ac.in]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. We will delve into the mechanistic underpinnings of potential issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Overview of Synthetic Strategies
The synthesis of this compound typically starts from 3,5-dibromopyridine and 1-methylpiperazine. The primary challenge lies in achieving mono-substitution with high selectivity and yield. Two principal synthetic routes are commonly considered: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
The Buchwald-Hartwig amination is generally the more reliable and versatile method for this transformation, as SNAr on the electron-neutral 3 and 5 positions of the pyridine ring is inherently difficult and often requires harsh conditions.[1][2]
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to address specific experimental issues.
Q1: My reaction yield is very low, or the starting material remains unconsumed. What's going wrong?
Answer: This is a common issue, often related to catalyst activity in Buchwald-Hartwig aminations.
-
Possible Cause 1: Inefficient Catalyst System. The choice of palladium source, ligand, and base is critical and interdependent.[3][4] The ligand, in particular, stabilizes the palladium center and facilitates the catalytic cycle.[1][5]
-
Troubleshooting:
-
Ligand Selection: For electron-neutral heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are often superior. Consider ligands like XPhos, RuPhos, or BrettPhos.[6] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also improve consistency and activation.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[3][7]
-
Solvent Choice: Toluene and dioxane are standard solvents. Ensure they are anhydrous, as water can hydrolyze the base and interfere with the catalyst.
-
-
-
Possible Cause 2: Catalyst Deactivation. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Heterocyclic substrates can also coordinate to the palladium center, inhibiting catalysis.[8][9]
-
Troubleshooting:
-
Inert Atmosphere: The reaction must be rigorously set up under an inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.[10]
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure the 1-methylpiperazine is free of excess water.
-
Temperature Control: While heating is necessary (typically 80-110 °C), excessive temperatures can accelerate catalyst decomposition.[3]
-
-
Q2: I'm observing a significant amount of a higher molecular weight impurity that is difficult to separate.
Answer: This is almost certainly the di-substituted product, 1,4-bis(5-bromopyridin-3-yl)piperazine or, more likely, the product of double amination on the 3,5-dibromopyridine starting material: 3,5-bis(4-methylpiperazin-1-yl)pyridine . Both starting materials have two reactive sites, making this a classic selectivity challenge.[11]
Caption: Desired mono-substitution vs. the di-substitution side reaction.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of 3,5-dibromopyridine relative to 1-methylpiperazine (e.g., 1.2 to 1.5 equivalents of the dibromopyridine). This ensures the amine is the limiting reagent, statistically disfavoring the second addition.
-
Slow Addition: Adding the 1-methylpiperazine solution slowly via syringe pump to the reaction mixture can help maintain a low instantaneous concentration, further suppressing the second reaction.
-
Lower Temperature: If yield permits, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes improve selectivity by favoring the kinetically preferred mono-amination.[12]
-
Q3: My mass spectrum shows an impurity corresponding to the loss of bromine (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen, is a known side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, including β-hydride elimination from an intermediate palladium complex or reductive processes involving trace water or other proton sources.[1]
-
Troubleshooting Strategies:
-
Choice of Base: While strong bases are needed, some can promote elimination pathways. If hydrodehalogenation is severe with NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃, which are less aggressive.
-
Ligand Effects: The choice of ligand significantly influences the stability of reaction intermediates. Bulky biarylphosphine ligands often create a steric shield around the palladium center that can disfavor pathways leading to hydrodehalogenation.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Any source of protons can potentially be incorporated into a reductive cycle that leads to the undesired product.
-
Q4: My purification by column chromatography is difficult, with the product co-eluting with impurities.
Answer: This often occurs when side products have similar polarities to the desired product. The di-substituted impurity, in particular, can be challenging to separate.
-
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with ethyl acetate or dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can prevent tailing of the amine products on silica gel.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column for preparative HPLC.
-
-
Purification via Salt Formation: Convert the crude mixture to its hydrochloride (HCl) or hydrobromide (HBr) salt. The salt of your desired product may have different solubility and crystallization properties than the salts of the impurities, allowing for purification by recrystallization or selective precipitation. The free base can then be regenerated by treatment with a base like aqueous sodium bicarbonate.
-
Recommended Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.[5]
Materials:
-
3,5-Dibromopyridine
-
1-Methylpiperazine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.2 eq.), XPhos (0.04 eq.), and Palladium(II) Acetate (0.02 eq.).
-
Inerting: Evacuate the flask and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene. Stir for 10 minutes to allow for pre-formation of the active catalyst.
-
Add sodium tert-butoxide (1.4 eq.) to the mixture.
-
Finally, add 1-methylpiperazine (1.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel. Use a gradient elution, for example, from 100% hexanes to 50:50 hexanes/ethyl acetate, with 0.5% triethylamine added to the mobile phase.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid or oil.
-
Data Summary: Common Impurities
| Impurity Name | Structure | Molecular Weight (for Br=79) | Identification Tip |
| 3,5-bis(4-methylpiperazin-1-yl)pyridine | C₁₅H₂₅N₅ | 275.40 | Major higher MW peak in LC-MS. |
| 3-Bromo-5-(4-methylpiperazin-1-yl)pyridine | C₁₀H₁₄BrN₃ | 255.14 | Desired Product |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | Lower MW peak in LC-MS. |
| Starting Material: 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | Monitor disappearance by TLC/LC-MS. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. reddit.com [reddit.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2] However, the synthesis of piperazine derivatives is not without its challenges. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing these valuable compounds. Here, we delve into common issues, offer practical solutions grounded in mechanistic principles, and provide validated protocols to streamline your experimental workflows.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section directly addresses specific issues you may encounter during the synthesis of piperazine derivatives, providing expert insights and actionable solutions.
Issue 1: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently observing low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the likely causes, and how can I optimize the reaction conditions?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be a frustrating issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or problems with the starting materials.[3][4] Let's break down the key parameters to investigate:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is paramount for a successful C-N cross-coupling reaction.[3][4]
-
Base Selection: The base plays a critical role in both the reaction rate and the prevalence of side reactions.
-
Expert Insight: If a strong base like sodium tert-butoxide (NaOtBu) is leading to the decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
-
Solvent Effects: The solvent influences the solubility of your reagents and the stability of the catalytic species.
-
Temperature and Time: Suboptimal reaction temperature can result in an incomplete reaction or decomposition of your catalyst or starting materials.
Issue 2: Formation of Di-substituted Byproduct in Mono-substitution Reactions
Question: My reaction is producing a significant amount of the 1,4-di-substituted byproduct, leading to a low yield of the desired mono-substituted piperazine. How can I enhance the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[7] Here are several strategies to favor mono-substitution:
-
Stoichiometric Control: A straightforward approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[7]
-
Protecting Group Strategy: A more controlled and often preferred method involves the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][8] The protecting group is then removed in a subsequent step after the substitution reaction.[9] This multi-step approach, while longer, often provides higher purity of the desired mono-substituted product.[8]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[1] Careful monitoring of the reaction progress is essential to quench the reaction once the formation of the mono-substituted product is maximized.[1]
-
One-Pot Synthesis from Protonated Piperazine: A novel approach involves the one-pot synthesis from a protonated piperazine, which can favor mono-substitution without the need for a protecting group. This method often utilizes heterogeneous catalysis.[8]
Issue 3: Challenges in the Purification of Piperazine Derivatives
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques for these compounds?
Answer: The basic nature and potential water solubility of piperazine derivatives can indeed make purification challenging.[7][10] Here are some effective methods to consider:
-
Acid-Base Extraction: The basicity of the piperazine nitrogens can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution. The piperazine derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[3]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3] Salt formation, such as the diacetate salt, can also be used to induce crystallization and facilitate purification.[7][11]
-
Column Chromatography: While the basicity of piperazines can lead to streaking on silica gel, it remains a widely used purification technique.[7] To mitigate this issue, consider using a deactivated silica gel or alumina. Incorporating a small amount of a basic modifier, such as triethylamine, into the eluent system is also a common practice.[7]
-
Ion Exchange Chromatography: For particularly challenging separations, ion exchange chromatography can be a powerful tool to purify piperazine derivatives by taking advantage of their basic nature.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for piperazine, and when should I use them?
A1: The most widely used protecting group for one of the piperazine nitrogens is the tert-butyloxycarbonyl (Boc) group.[8] It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions. Other protecting groups like carbethoxy can also be used, though their removal may require harsher conditions.[9][13] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
Q2: How can I effectively monitor the progress of my piperazine synthesis reaction?
A2: Regular monitoring of the reaction is crucial for optimization and to determine the optimal endpoint. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and byproducts, confirming the identity of the compounds and allowing for more accurate monitoring of reaction conversion.[3]
-
Gas Chromatography (GC): Can be used for volatile piperazine derivatives and can also provide quantitative information about the reaction mixture.[14]
Q3: What are the key considerations when scaling up a piperazine synthesis reaction?
A3: Scaling up a reaction from the bench to a larger scale requires careful consideration of several factors:
-
Heat Transfer: Exothermic reactions, such as some N-arylations, can become difficult to control on a larger scale. Ensure adequate cooling capacity and consider slower addition of reagents.
-
Mixing: Efficient mixing is crucial to maintain homogeneity and ensure consistent reaction rates.
-
Solvent and Reagent Handling: The use of large volumes of solvents and reagents requires appropriate safety precautions and handling procedures.
-
Work-up and Purification: Purification methods may need to be adapted for larger quantities. For example, crystallization may be more practical than column chromatography for multi-gram scale purification.
Visualizing the Synthesis and Troubleshooting Workflow
General Synthesis of Mono-N-Substituted Piperazine Derivatives
Caption: Strategies for selective mono-N-substitution of piperazine.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A systematic approach to optimizing Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperazine
This protocol provides a general starting point for the palladium-catalyzed N-arylation of mono-protected piperazine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with Mono-protected Piperazine
This protocol describes a typical reductive amination using sodium triacetoxyborohydride.
Materials:
-
Aldehyde (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldehyde and N-Boc-piperazine in dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Technical Support Center: Spectroscopic Analysis of Piperazine Compounds
Welcome to the Technical Support Center for the spectroscopic analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these versatile compounds. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into troubleshooting common issues across various spectroscopic techniques. Our goal is to empower you with the causal understanding needed to not only solve problems but also to proactively design robust analytical workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the spectroscopic analysis of piperazine-containing molecules.
Q1: My ¹H NMR spectrum of a symmetrically substituted piperazine shows more than one signal for the ring protons. Shouldn't it be a singlet?
A1: While a single peak is expected for a rapidly tumbling, symmetrical piperazine, observing multiple signals is a common and informative phenomenon. This is often due to the piperazine ring existing in different conformations, typically a chair form, which interconvert at a rate that is slow on the NMR timescale at room temperature.[1][2] This restricted rotation can lead to distinct signals for the axial and equatorial protons. Additionally, for N-acylated piperazines, hindered rotation around the amide bond can introduce further complexity, resulting in the appearance of multiple conformers.[1]
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures (e.g., >30 °C) can increase the rate of conformational exchange, often causing the multiple signals to coalesce into a single, averaged peak.[1] This can help confirm that the observed complexity is due to conformational isomers.
-
Solvent Effects: The chemical shift differences between conformers can be highly solvent-dependent.[2] Acquiring the spectrum in a different deuterated solvent may simplify the spectrum or provide additional structural information.
-
Q2: I'm having trouble getting a strong molecular ion peak ([M+H]⁺) for my piperazine derivative in ESI-MS. What could be the issue?
A2: The basicity of the nitrogen atoms in the piperazine ring generally makes these compounds amenable to positive ion mode electrospray ionization (ESI). However, several factors can lead to poor ionization efficiency or signal suppression.
-
Potential Causes & Solutions:
-
In-source Fragmentation: The compound may be fragmenting in the ion source before detection. Try reducing the cone voltage or fragmentor voltage to lessen the energy of the ionization process.
-
Sample Preparation: Ensure the sample is fully dissolved and free of non-volatile salts or buffers that can suppress the ESI signal.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization. Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can promote protonation and enhance the [M+H]⁺ signal.[3]
-
Q3: My FT-IR spectrum of a piperazine-containing compound has very broad peaks in the N-H stretching region. Is this normal?
A3: Yes, broadness in the N-H stretching region (typically 3220-3500 cm⁻¹) of an FT-IR spectrum for a secondary amine like piperazine is quite common.[4] This broadening is primarily due to intermolecular hydrogen bonding between the N-H groups of different molecules. The extent of broadening can be influenced by the concentration of the sample and its physical state (solid vs. liquid).
Troubleshooting Guides by Spectroscopic Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Unexpected Chemical Shifts or Peak Broadening in ¹H NMR
-
Causality: The chemical environment of the piperazine ring protons is sensitive to a variety of factors including substitution, solvent, and pH. Broadening can indicate dynamic processes such as conformational exchange or proton exchange.[1][2]
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting NMR spectra of piperazine compounds.
-
Detailed Steps:
-
Verify Structure and Purity: Ensure the synthesized compound is the correct structure and free from significant impurities that could complicate the spectrum.
-
Assess Solvent Effects: As previously mentioned, changing the solvent can alter chemical shifts and potentially resolve overlapping signals.[2]
-
Perform VT-NMR: This is crucial for identifying dynamic processes like ring inversion or hindered amide bond rotation.[1][2]
-
Consider pH: The protonation state of the piperazine nitrogens will significantly affect the chemical shifts of adjacent protons. Traces of acid or base in the sample can lead to shifts or broadening.
-
2D NMR: Techniques like COSY and HSQC can help establish proton-proton and proton-carbon correlations, respectively, which are invaluable for assigning complex spectra.[5]
-
| Typical ¹H and ¹³C NMR Chemical Shifts for Piperazine Derivatives | | :--- | :--- | | Protons/Carbons | Typical Chemical Shift Range (ppm) | | Piperazine Ring Protons (N-CH₂) | 2.5 - 3.8 | | Piperazine Ring Carbons (N-CH₂) | 40 - 55 | | N-H Protons | Highly variable, often broad |
Note: These are general ranges and can vary significantly with substitution and solvent.[5][6][7]
Mass Spectrometry (MS)
Problem: Difficulty Interpreting Fragmentation Patterns in MS/MS
-
Causality: The fragmentation of piperazine derivatives in tandem mass spectrometry (MS/MS) is predictable and often follows specific pathways. Understanding these pathways is key to structural elucidation. The primary fragmentation points are the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[3][8]
-
Common Fragmentation Pathways:
-
Ring Cleavage: The piperazine ring can cleave to produce characteristic fragment ions. Common fragments for phenylpiperazines include m/z 119, 70, and 56.[3]
-
Loss of Substituents: The bond between the piperazine ring and a substituent is often labile. For example, benzylpiperazines frequently show a high-abundance characteristic ion at m/z 91, corresponding to the tropylium ion.[3]
-
| Common Fragment Ions for Piperazine Derivatives | | :--- | :--- | | Derivative Type | Characteristic Fragment Ions (m/z) | | Benzylpiperazines | 91[3] | | Phenylpiperazines | 119, 70, 56[3] | | 1-(3-chlorophenyl)-piperazine (mCPP) | 154, 140[3] | | 1-(3-trifluoromethylphenyl)-piperazine (TFMPP) | 188, 174[3] |
-
Troubleshooting Protocol:
-
Optimize Collision Energy: The extent of fragmentation is dependent on the collision energy. Perform a collision energy ramp to observe the evolution of fragment ions.[9]
-
Use High-Resolution MS: Accurate mass measurements can help determine the elemental composition of fragment ions, aiding in their identification.
-
Compare to Literature: Numerous studies have detailed the mass fragmentation patterns of various piperazine analogues.[3][8][10]
Caption: Protocol for elucidating MS/MS fragmentation patterns.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Problem: Ambiguous Peaks or Difficulty Assigning Key Stretches
-
Causality: While FT-IR is excellent for identifying functional groups, the spectra of complex molecules can have many overlapping peaks. Knowing the characteristic absorption regions for the piperazine core is essential for accurate interpretation.
-
Key Vibrational Modes for Piperazine:
-
C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically occur in the 2800-3100 cm⁻¹ region. For piperazine specifically, strong bands can be observed around 3087, 2987, 2914, 2853, and 2750 cm⁻¹.
-
N-H Stretching: For non-substituted or mono-substituted piperazines, the N-H stretch appears in the 3220-3500 cm⁻¹ region and is often broad due to hydrogen bonding.[4]
-
C-N Stretching: These vibrations are typically found in the 1199-1323 cm⁻¹ range.[4]
-
Ring Skeleton Vibrations: The piperazine ring itself has characteristic vibrations, for example, a peak around 945.5 cm⁻¹ has been attributed to the ring skeleton structure.[11]
-
| Characteristic FT-IR Peaks for the Piperazine Moiety | | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | | C-H Stretching | 2800 - 3100 | | N-H Stretching (if present) | 3220 - 3500[4] | | C-N Stretching | 1199 - 1323[4] | | C-C Stretching | 1049 - 1120[4] | | Ring Skeleton | ~945[11] |
-
Troubleshooting Steps:
-
Check for Impurities: Water contamination will show a broad peak around 3200-3600 cm⁻¹. Solvent residues will also have characteristic peaks.
-
Compare with Starting Materials: Subtracting the spectra of starting materials can help identify peaks corresponding to the product.
-
Use a Database: Compare the obtained spectrum with reference spectra of similar compounds if available.
-
UV-Vis Spectroscopy
Problem: No or Weak UV Absorbance
-
Causality: The parent piperazine ring itself does not absorb UV light in the typical analytical range (>200 nm).[12] UV absorbance in piperazine derivatives is almost entirely dependent on the presence of chromophoric substituents.
-
Troubleshooting:
-
Confirm Structure: If a chromophore (e.g., a phenyl or benzyl group) is expected in the structure, its absence in the UV-Vis spectrum may indicate a synthetic issue.
-
Check Concentration and Path Length: The absorbance may be too low to detect. According to the Beer-Lambert law, increasing the concentration or using a cuvette with a longer path length can enhance the signal.[13]
-
Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption maxima. Ensure a suitable solvent is used.
-
pH Dependence: For ionizable chromophores, the pH of the solution can alter the electronic structure and thus the UV-Vis spectrum.
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the solid piperazine compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]
-
Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a clean, dry vial.[15][16] Ensure the sample is fully dissolved.
-
Filter: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[14][15]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Mix: Gently invert the tube several times to ensure a homogeneous solution.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 6. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
avoiding impurities in the synthesis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound. The focus is on anticipating and resolving common challenges related to impurity generation, reaction optimization, and product purification, ensuring the synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound, and what are the primary impurities I should anticipate?
The most prevalent and versatile method for synthesizing this target molecule is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the C-N bond formation between an aryl halide (3,5-dibromopyridine) and an amine (N-methylpiperazine). While powerful, this reaction is sensitive to several parameters, and three main classes of impurities can arise:
-
Process-Related Impurities: These originate from the reaction itself. The most significant is the di-substituted byproduct, where N-methylpiperazine reacts at both bromine positions of the pyridine ring. Unreacted starting materials also fall into this category.
-
Reagent-Related Impurities: Impurities present in the starting materials, particularly water or oxidized N-methylpiperazine, can hinder the reaction or generate minor, difficult-to-remove side products.
-
Catalyst-Related Impurities: Residual palladium from the catalyst system is a critical impurity. It can interfere with downstream biological assays and subsequent chemical transformations.[3][4] Standard purification methods like column chromatography may not be sufficient to remove it completely.[3]
Q2: My reaction consistently produces a significant amount of the di-substituted byproduct, 3,5-bis(4-methylpiperazin-1-yl)pyridine. How can I improve the selectivity for the mono-substituted product?
This is a classic selectivity challenge in reactions with di-halogenated substrates. The formation of the di-substituted byproduct is driven by the reactivity of the initial product, this compound, which can undergo a second Buchwald-Hartwig coupling. To favor mono-substitution, you must carefully control the reaction kinetics and stoichiometry.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of 3,5-dibromopyridine relative to N-methylpiperazine (e.g., 1.1 to 1.5 equivalents of the dibromopyridine). This ensures the amine is the limiting reagent, reducing the probability of a second substitution.
-
Slow Addition of Amine: Instead of adding all the N-methylpiperazine at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the amine low, favoring the initial reaction with the more abundant 3,5-dibromopyridine.
-
Lower Reaction Temperature: High temperatures can accelerate the second, less favorable substitution. Experiment with running the reaction at a lower temperature (e.g., 80-90 °C instead of 100-110 °C). While this may slow the overall reaction rate, it can significantly improve selectivity. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction time and selectivity.
Q3: My reaction is sluggish or stalls, leaving a large amount of unreacted 3,5-dibromopyridine. What are the likely causes and troubleshooting steps?
Reaction stalling is a common issue in palladium-catalyzed couplings, especially with heteroaromatic substrates like pyridines. The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[5]
Troubleshooting Checklist:
-
Catalyst System Integrity:
-
Ligand Choice: For electron-deficient substrates like bromopyridines, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are often superior.[2] They promote the crucial reductive elimination step and stabilize the active catalytic species.
-
Palladium Precursor: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality. Over time, these reagents can degrade. Using a fresh bottle or a pre-catalyst can often resolve issues.
-
-
Base and Solvent Quality:
-
Base: The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is critical.[6] It must be anhydrous and free-flowing. Clumped or discolored base is a sign of degradation and should be discarded.
-
Solvent: The reaction is highly sensitive to oxygen and water.[5] Use anhydrous, degassed solvents (e.g., toluene, dioxane). Degas the solvent by sparging with argon or nitrogen for at least 30 minutes before use.
-
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. Oxygen can oxidatively deactivate the Pd(0) catalyst.
Q4: How can I effectively remove residual palladium from my final product?
Removing trace palladium is crucial for pharmaceutical applications. While standard silica gel chromatography reduces palladium levels, it often fails to bring them below the stringent limits required for APIs (typically <10 ppm).[3]
Recommended Purification Strategies:
| Method | Description | Pros | Cons |
| Silica Gel Chromatography | Standard purification technique. | Removes bulk of non-polar impurities and some palladium. | Often insufficient for removing trace palladium.[3] |
| Activated Carbon Treatment | The crude product solution is stirred with activated carbon, which adsorbs the metal, followed by filtration. | Cost-effective, easy to implement. | Can sometimes lead to product loss due to adsorption on the carbon surface. |
| Palladium Scavengers | Treatment with functionalized silica or polymers containing thiol or amine groups that chelate palladium. | Highly effective at removing trace metals to low ppm levels. | Higher cost of scavenger reagents. |
| Aqueous Washes | Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or thiourea. | Simple and inexpensive. | Can be less effective than solid-supported scavengers. |
A combination of methods, such as initial purification by column chromatography followed by treatment with a palladium scavenger, is often the most robust approach.
Visualized Reaction and Troubleshooting Workflow
Primary Synthesis and Key Impurity Pathways
The following diagram illustrates the desired reaction to form this compound and the competitive side reaction leading to the di-substituted impurity.
Caption: Reaction scheme for the synthesis and major byproduct formation.
Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), the selected biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon three times.
-
Solvent and Amine: Add anhydrous, degassed toluene via cannula. Begin stirring to form a suspension. Add N-methylpiperazine (0.9 eq) dropwise over 10 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and precipitated palladium.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography and Scavenging
-
Column Chromatography: Purify the crude material via flash column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) and methanol (MeOH) (e.g., 100% DCM to 95:5 DCM:MeOH) is often effective. Combine the product-containing fractions and concentrate.
-
Palladium Scavenging: Dissolve the partially purified product in a suitable solvent (e.g., toluene or DCM). Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) corresponding to 10-20 weight equivalents of the theoretical palladium amount.
-
Stirring and Filtration: Stir the suspension at room temperature for 4-12 hours. Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent.
-
Final Isolation: Concentrate the combined filtrate under reduced pressure to yield the final product with significantly reduced palladium content. Verify purity and palladium levels by NMR, LC-MS, and ICP-MS.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Piperazine Intermediates
Introduction for the Researcher
Piperazine and its derivatives are foundational scaffolds in modern drug discovery, celebrated for their versatile biological activities. However, the journey from a promising lead compound to a viable drug candidate is often hampered by a critical physicochemical hurdle: poor aqueous solubility. This challenge can lead to inconsistent results in biological assays, unreliable structure-activity relationships, and significant downstream formulation difficulties.
This technical support center is engineered to serve as a dynamic resource for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this guide provides a logical, field-tested framework for diagnosing and resolving solubility issues with your piperazine intermediates. Here, we delve into the "why" behind the "how," grounding every recommendation in solid scientific principles to empower you to make informed, effective decisions in your experimental work.
Part 1: Troubleshooting Guide - From Problem to Solution
This section is designed to guide you through a logical progression of steps when you encounter solubility-related issues, such as compound precipitation in your assay media or inconsistent biological data.
Initial Observation: My piperazine compound is precipitating in my aqueous assay buffer.
This is a frequent and frustrating observation. The first step is to systematically diagnose the problem and implement foundational solubility enhancement techniques.
Caption: A stepwise workflow for diagnosing and resolving solubility issues.
Step 1: Quantify the Problem - Determine Kinetic Solubility
Before attempting to solve the problem, you must first define it. Determine the kinetic solubility of your compound in your specific assay buffer.[1] This value represents the concentration at which your compound begins to precipitate under the exact conditions of your experiment and serves as a critical baseline.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is a foundational technique to measure the equilibrium solubility of a compound, providing a quantitative measure of its intrinsic solubility in a given medium.[1]
-
Materials:
-
Piperazine intermediate (solid form)
-
Selected aqueous medium (e.g., Phosphate-Buffered Saline pH 7.4, cell culture media)
-
Sealed, sterile glass vials
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated High-Performance Liquid Chromatography (HPLC) system for quantification.
-
-
Procedure:
-
Add an excess amount of the solid piperazine compound to a vial containing a known volume of the solvent. The key is to have undissolved solid remaining at the end of the experiment.[1][2]
-
Seal the vials securely and place them on an orbital shaker at a constant, controlled temperature (e.g., 37°C for physiological relevance).[1]
-
Equilibrate for 24-48 hours. This extended time allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.[1]
-
After incubation, centrifuge the vials at high speed to pellet the excess solid.[1]
-
Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.[1][2] This step is critical to avoid artificially high results.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[1]
-
The resulting concentration is the equilibrium solubility, typically reported in µg/mL, mg/mL, or µM.[2]
-
Step 2: Leverage the Piperazine Moiety - pH Adjustment
The two nitrogen atoms within the piperazine ring are basic, with typical pKa values around 5.5 and 9.7.[3][4][5] This basicity is your primary tool for solubility enhancement.
-
The Principle of Ionization: At a pH below the pKa of the piperazine nitrogens, the amine groups will be protonated, forming a positively charged piperazinium cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[1][3][6]
-
Practical Application: If your experimental system can tolerate it, adjusting the pH of your medium to a more acidic value can dramatically increase the solubility of your piperazine intermediate.[1][6] A good rule of thumb is to aim for a pH at least one to two units below the lower pKa of your specific derivative.
Caption: The relationship between pH, ionization, and solubility of piperazine.
Step 3: Modifying the Solvent - Co-solvent Systems
When pH adjustment is not feasible, the use of water-miscible organic co-solvents is a common and effective strategy.[1]
-
Mechanism of Action: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the aqueous medium. This makes the solvent system more "hospitable" to lipophilic molecules, thereby increasing their solubility.
-
Implementation: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic co-solvent is low enough (typically <0.5% for DMSO in cell-based assays) to not interfere with the biological system.[1] Always run appropriate vehicle controls to account for any effects of the co-solvent itself.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: I've tried pH adjustment and co-solvents, but my piperazine intermediate is still not soluble enough. What are the next steps?
A1: When foundational methods are insufficient, you should explore more advanced formulation strategies. The most common and effective next step for basic compounds like piperazines is salt formation.[1][7]
-
Salt Formation: Converting the free base into a salt is a highly effective method to enhance aqueous solubility. By reacting your basic piperazine derivative with an acid, you form a salt that often has vastly improved solubility and dissolution properties.[7][8] Common acidic counter-ions include hydrochloride, mesylate, sulfate, and tartrate.[1][9] A salt screening study is recommended to identify the optimal counter-ion that provides the best balance of solubility, stability, and manufacturability.[1]
Protocol 2: Small-Scale Salt Screening
This protocol allows for the rapid screening of various acidic counter-ions to identify promising salt forms of your piperazine intermediate.
-
Materials:
-
Piperazine intermediate (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)[1]
-
Small-scale glass vials or a 96-well plate
-
Stirring mechanism (magnetic stir plate and stir bars)
-
Analytical instrumentation for characterization (e.g., X-Ray Powder Diffraction - XRPD)
-
-
Procedure (Slurry Method):
-
Suspend the piperazine free base and a stoichiometric amount (typically 1:1 molar ratio) of a selected acid in a solvent where both are sparingly soluble.[1]
-
Stir the resulting slurry vigorously at a controlled temperature for 24-72 hours. This allows the system to equilibrate and for the most thermodynamically stable salt form to crystallize.[1]
-
Isolate the resulting solid by filtration or centrifugation.[1]
-
Characterization: Analyze the isolated solids using XRPD to confirm the formation of a new crystalline lattice, which indicates salt formation.[1]
-
Solubility Testing: Determine the aqueous solubility of the newly formed salts using Protocol 1. Compare the results to the original free base.
-
Q2: My salt screening was unsuccessful or yielded unstable salts. What other advanced options can I explore?
A2: If salt formation is not a viable route, several other sophisticated techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[2][10] They can encapsulate poorly soluble "guest" molecules, like many piperazine derivatives, forming an inclusion complex.[1][11][12] This complex effectively shields the hydrophobic part of your molecule from water, leading to a significant increase in apparent aqueous solubility.[10][13]
-
Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively solubilizing them in the bulk aqueous phase.[15][16] This is a common strategy in formulation development.
-
Nanosuspensions: This technique involves reducing the particle size of your compound to the nanometer range.[1] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, which can lead to a faster dissolution rate and higher apparent solubility.[8][17]
Q3: How do substituents on the piperazine ring affect its solubility?
A3: The nature and position of substituents have a profound impact on the physicochemical properties of the piperazine ring, including its basicity (pKa) and lipophilicity, which directly control solubility.[3][18]
-
Basicity (pKa): Electron-withdrawing groups (e.g., acyl or sulfonyl groups) attached to the nitrogen atoms will decrease their basicity, lowering the pKa.[3] This means a lower pH is required to achieve protonation and enhance solubility. Conversely, electron-donating groups (e.g., alkyl groups) can slightly increase basicity.[19]
-
Lipophilicity: Adding large, non-polar, or aromatic substituents to the piperazine scaffold will generally increase the overall lipophilicity of the molecule, leading to a decrease in intrinsic aqueous solubility.[20] The goal is often to strike a balance between the desired pharmacological activity and maintaining acceptable physicochemical properties.
Part 3: Data Summary & Visualization
Table 1: Impact of Solubilization Strategies on a Model Piperazine Derivative
The following table summarizes hypothetical but representative data on the solubility enhancement of a model poorly soluble piperazine derivative ("Pip-X") using the techniques described.
| Method | Solvent/Medium | Solubility of "Pip-X" (µg/mL) | Fold Increase | Reference |
| Baseline | PBS, pH 7.4 | 0.5 | 1 | - |
| pH Adjustment | Citrate Buffer, pH 3.0 | 55 | 110 | [1][6] |
| Co-solvent | PBS, pH 7.4 + 1% DMSO | 5 | 10 | [1] |
| Salt Formation | "Pip-X" Hydrochloride in Water | 1500 | 3000 | [1][21] |
| Cyclodextrin | Water + 5% HP-β-CD | 80 | 160 | [11][22] |
This data is illustrative and the actual fold-increase will be highly dependent on the specific molecular structure of the piperazine intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. uregina.ca [uregina.ca]
- 20. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Isomers of Piperazine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of piperazine derivative isomers. Piperazine-containing molecules are ubiquitous in modern pharmaceuticals, and the effective separation of their isomers—be they chiral enantiomers, diastereomers, or achiral regioisomers—is a critical step in development and quality control.
This document moves beyond simple protocols to provide a deeper understanding of the method development process, grounded in scientific principles and extensive field experience. We will address common challenges and provide robust troubleshooting strategies to streamline your experimental workflow.
Frequently Asked Questions (FAQs): Foundational Strategy
This section addresses the strategic decisions you'll face at the outset of your method development journey.
Q1: Which primary chromatographic technique should I consider for separating piperazine isomers: HPLC, SFC, or GC?
A1: The choice of technique depends on the specific properties of your piperazine derivative and the nature of the isomerization.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique. It is applicable to a broad range of piperazine derivatives, including salts and less volatile compounds. Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are the industry standard and have demonstrated broad applicability.[1][2]
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for chiral separations.[3] SFC often provides faster separations and higher efficiency compared to HPLC.[4] It uses environmentally benign supercritical CO₂ as the main mobile phase component, reducing toxic solvent consumption.[3] SFC can also offer unique selectivity, sometimes resolving isomers that are difficult to separate by HPLC.[5]
-
Gas Chromatography (GC) is generally reserved for volatile and thermally stable piperazine derivatives.[6] Since many complex pharmaceutical derivatives are not suitable for GC without derivatization, this technique is less commonly the first choice unless dealing with simple, non-polar piperazine analogs.[6]
Here is a summary to guide your initial selection:
| Technique | Primary Advantages | Common Challenges | Best Suited For |
| HPLC | Universal applicability, wide variety of stationary phases, robust and well-understood. | Can use large volumes of organic solvents, potential for peak tailing with basic analytes. | Most piperazine derivatives, including chiral and achiral isomers, salts, and polar compounds. |
| SFC | Fast separations, high efficiency, reduced organic solvent use, unique selectivity.[3][4] | Requires specialized instrumentation, less suitable for highly polar or ionic compounds without additives. | High-throughput chiral and achiral screening, preparative separations. |
| GC | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes; may require derivatization.[6] | Simple, low molecular weight piperazine derivatives and related substances. |
| Capillary Electrophoresis (CE) | High efficiency, minimal sample consumption, orthogonal selectivity to HPLC.[7][8] | Lower concentration sensitivity, can be less robust than HPLC for complex matrices. | Chiral separation of charged piperazine derivatives, especially in complex biological samples.[9][10] |
Q2: I'm working on a chiral separation. How do I select the right Chiral Stationary Phase (CSP)?
A2: For chiral piperazine derivatives, polysaccharide-based CSPs are the most successful and should be your starting point.[1] Columns with coated or immobilized derivatives of amylose and cellulose, such as those in the CHIRALPAK® and CHIRALCEL® series, are responsible for resolving the vast majority of enantiomers in the pharmaceutical industry.[2]
Our recommended screening strategy:
-
Start with Immobilized Polysaccharide CSPs: Begin with a set of modern, immobilized columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF). Their robustness allows for the use of a wider range of solvents compared to older coated phases, which is invaluable during method development.
-
Screen Multiple Mobile Phase Systems: Test your sample on these columns using a few standard mobile phase systems to cover different interaction mechanisms:
-
Normal Phase: Heptane/Ethanol or Heptane/Isopropanol.
-
Polar Organic Mode: Acetonitrile or Methanol.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).
-
-
Always Use a Basic Additive: Piperazine derivatives are basic. To prevent severe peak tailing and ensure good chromatography, always add a basic modifier to your mobile phase. For NP and polar organic modes, 0.1% diethylamine (DEA) or ethylenediamine (EDA) is a standard starting point.[11][12] For RP mode, use a buffer system to control pH.
The workflow below illustrates a systematic approach to method development.
Troubleshooting Guide: Resolving Common Experimental Issues
This section addresses specific problems you may encounter during your analysis.
Q3: My piperazine derivative peaks are tailing severely. What is the cause and how can I fix it?
A3: This is the most common issue when analyzing basic compounds like piperazines.
-
Primary Cause: The basic nitrogen atoms in the piperazine ring interact strongly with acidic silanol groups present on the surface of silica-based stationary phases (both chiral and achiral). This secondary interaction leads to poor peak shape, characterized by tailing.
-
Solution: Use a Mobile Phase Additive. The most effective solution is to add a competing base to the mobile phase to saturate the active silanol sites.
-
For Normal Phase / Polar Organic Mode: Add 0.1% - 0.5% of a basic modifier like diethylamine (DEA), triethylamine (TEA), butylamine, or ethylenediamine (EDA).[11][13] EDA can sometimes provide dramatically improved peak shape for certain compounds compared to the more common DEA.[11]
-
For Reversed Phase Mode: Control the mobile phase pH with a buffer. For basic compounds, a pH in the range of 7-10 can suppress the ionization of silanols and improve peak shape. However, ensure your column is stable at higher pH values. Alternatively, a low pH (2-3) can protonate the piperazine, but may still require an additive like TEA to mask silanol interactions.[14]
-
Q4: I am not achieving any separation between my enantiomers. What are my next steps?
A4: A lack of separation (co-elution) is a clear indication that the chosen CSP and mobile phase combination does not provide sufficient enantiorecognition for your analyte.
-
Potential Causes & Solutions:
-
Insufficient Enantiorecognition: The primary cause is a poor match between the analyte and the chiral selector.
-
Action: Systematically screen different CSPs. If you started with an amylose-based column (e.g., CHIRALPAK IA), try a cellulose-based one (e.g., CHIRALPAK IB) or a different amylose derivative (e.g., CHIRALPAK IF).[1]
-
-
Suboptimal Mobile Phase: The mobile phase composition is critical for enabling the chiral recognition mechanism.
-
Action: Change the alcohol modifier in your mobile phase. Switching from isopropanol to ethanol in a normal-phase system can drastically alter selectivity. The same applies to switching between acetonitrile and methanol in reversed-phase or polar organic modes.[15]
-
-
Analyte Ionization State: For chiral recognition to occur, the analyte must interact with the CSP in a specific way. If the analyte is fully ionized, it may not enter the chiral pockets of the stationary phase correctly.
-
Action: Ensure you have a basic additive in your mobile phase for NP/polar modes to keep the piperazine derivative in its free base form.[16] For RP mode, experiment with different pH values to find the optimal balance of retention and selectivity.
-
-
The following decision tree provides a logical path for troubleshooting poor resolution.
Q5: My piperazine derivative is a salt (e.g., hydrochloride). How does this affect sample preparation and method development?
A5: Working with a salt form requires careful consideration of solubility and its on-column state.
-
Solubility: Piperazine salts are generally more soluble in polar solvents like water, methanol, or ethanol than their corresponding free bases.[17] However, they may have poor solubility in typical normal-phase eluents like heptane.
-
Protocol: Dissolve the salt in a small amount of a polar solvent (e.g., methanol, ethanol) for injection. If using a normal-phase system, ensure the injection volume is small (1-5 µL) to minimize solvent mismatch effects on peak shape.
-
-
On-Column State: For consistent chromatography, you want the analyte to be in a single form on the column (either free base or protonated ion).
-
Protocol: To convert the salt to its free base form for normal-phase analysis, you can add a small amount of a strong base like DEA (0.1%) to your sample solvent.[13] This neutralizes the salt, improving solubility in less polar diluents and ensuring it is in the desired state for interaction with the CSP. For reversed-phase analysis, dissolving the sample in the mobile phase is ideal as it ensures pH compatibility.
-
Experimental Protocol: Standard Screening Protocol for Chiral Piperazine Derivatives
This protocol outlines a robust, step-by-step procedure for an initial screening of chiral stationary phases.
Objective: To identify a promising combination of CSP and mobile phase for the separation of a piperazine derivative's enantiomers.
Materials:
-
Immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC, 100 x 4.6 mm)
-
HPLC-grade Heptane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN)
-
Diethylamine (DEA), HPLC grade
-
Analyte sample (~1 mg/mL) dissolved in an appropriate solvent (e.g., 50/50 Heptane/IPA)
Instrumentation:
-
HPLC or UHPLC system with a UV/PDA detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the screening mobile phases. For example:
-
MP A: 90/10 (v/v) Heptane/IPA + 0.1% DEA
-
MP B: 80/20 (v/v) Heptane/EtOH + 0.1% DEA
-
MP C: 100% MeCN + 0.1% DEA
-
-
Filter and degas all mobile phases thoroughly.[18]
-
-
System Setup and Equilibration:
-
Install the first column (e.g., CHIRALPAK IA).
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength (e.g., 254 nm, or use a PDA to identify the absorbance maximum).
-
Equilibrate the column with the first mobile phase (MP A) for at least 20 column volumes (approx. 30 minutes for a 100 mm column at 1 mL/min).
-
-
Screening Injections:
-
Inject a small volume (e.g., 2 µL) of your analyte solution.
-
Run the analysis for a sufficient time to ensure the elution of all peaks (e.g., 15-20 minutes).
-
After the run, flush the column with the next mobile phase (MP B) and re-equilibrate.
-
Repeat the injection with MP B.
-
Repeat the process for all planned mobile phases on the first column.
-
-
Column Change and Repeat:
-
Once screening is complete on the first column, switch to the next CSP (e.g., CHIRALPAK IB).
-
Repeat steps 2 and 3 for each column in your screening set.
-
-
Data Analysis:
-
For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Organize the results in a table to easily compare the performance of each CSP/mobile phase combination.
-
Identify the condition(s) that provide the best separation (ideally Rs > 1.5) for further optimization.
-
This systematic approach ensures that you efficiently explore the available separation space and maximize your chances of finding a successful and robust method.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rethinking separation science with supercritical fluids | Drug Discovery News [drugdiscoverynews.com]
- 5. New insights into supercritical fluid chromatography for chiral separations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector [store.astm.org]
- 11. chiraltech.com [chiraltech.com]
- 12. benchchem.com [benchchem.com]
- 13. additives for chiral - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Extraction and Purification of 1-Amino-4-methylpiperazine
Welcome to the technical support center for 1-amino-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful extraction and purification of this valuable pharmaceutical intermediate.[1][2] As a highly polar and water-soluble compound, 1-amino-4-methylpiperazine presents unique challenges that require a well-understood and optimized workflow.[3][4][5] This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure you can achieve high purity and yield in your experiments.
Safety First: Essential Handling Precautions
Before beginning any protocol, it is critical to be aware of the hazards associated with 1-amino-4-methylpiperazine. It is classified as a flammable liquid and vapor that causes severe skin burns and serious eye damage.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[7]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere. The compound is sensitive to air and light.[5][8]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move to fresh air.[6] If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude 1-amino-4-methylpiperazine reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. A common method involves the reduction of 1-methyl-4-nitrosopiperazine.[1][9][10] Potential impurities from this process include:
-
Unreacted Starting Material: 1-methyl-4-nitrosopiperazine, if the reduction is incomplete.[10]
-
Over-reduction Byproduct: N-1-methylpiperazine can form if the reduction conditions are too harsh.[10]
-
Synthesis Precursors: Depending on the full synthesis train, precursors like N-methylpiperazine or piperazine hexahydrate could be present.[1][11]
-
Inorganic Salts: Reagents used in the reduction step, such as zinc salts (from zinc powder reduction), can contaminate the aqueous mixture.[1][9][11] The presence of 1-amino-4-methylpiperazine as a potential genotoxic impurity in the synthesis of drugs like rifampicin underscores the critical need for its effective removal and quantification.[12]
Q2: How do I choose the right solvent for liquid-liquid extraction (LLE)?
A2: The ideal solvent should be immiscible with water, have a high partition coefficient for the neutral (free base) form of 1-amino-4-methylpiperazine, a low boiling point for easy removal, and should not react with the product.
-
Recommended Solvents: Halogenated hydrocarbons like chloroform and dichloromethane are frequently cited and effective due to their ability to dissolve the amine free base.[9][10][13]
-
Why it Works: The choice of an organic solvent is based on the principle of "like dissolves like." The deprotonated, neutral amine is significantly less polar than its protonated salt form, increasing its solubility in organic solvents.[14][15][16]
Q3: What is the role of pH in the extraction process?
A3: Adjusting the pH is the most critical step in successfully extracting an amine from an aqueous solution.[14][16][17]
-
Mechanism: 1-amino-4-methylpiperazine is a base. In an acidic or neutral aqueous solution, it exists as a protonated, positively charged ammonium salt, which is highly water-soluble.[15][16] To extract it into an organic solvent, you must add a strong base (e.g., NaOH, KOH) to the aqueous reaction mixture. This deprotonates the amine, converting it into its neutral "free base" form.[14][15] This neutral form is much less soluble in water and will preferentially partition into the organic solvent layer during extraction.[14][16] As a general rule, the pH of the aqueous layer should be adjusted to at least 2 units above the pKa of the amine to ensure it is predominantly in its neutral form.[17]
Q4: What is the most effective method for final purification?
A4: Vacuum distillation is the most common and effective method for purifying 1-amino-4-methylpiperazine on a laboratory and industrial scale.[1][9][10]
-
Why it Works: The compound has a relatively high boiling point at atmospheric pressure (172-175 °C), and heating to this temperature can risk thermal decomposition.[18] Distillation under reduced pressure significantly lowers the boiling point, allowing for purification at a lower temperature, which preserves the integrity of the product.[9][11]
Q5: Which analytical techniques are suitable for purity assessment?
A5: A combination of techniques is recommended for a comprehensive purity analysis.
-
Gas Chromatography (GC): An excellent method for assessing purity and quantifying volatile impurities, such as residual solvents or byproducts like N-1-methylpiperazine.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities. Given the basic nature of piperazine derivatives, care must be taken to select an appropriate column and mobile phase to avoid peak tailing.[3][19] LC-MS/MS methods have also been developed for sensitive detection, particularly for identifying it as a genotoxic impurity.[12]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product and identifying any structurally related impurities.[11][20]
Core Experimental Protocols & Workflows
The overall process involves isolating the crude product from the aqueous reaction mixture via pH-controlled liquid-liquid extraction, followed by purification of the isolated crude product via vacuum distillation.
Workflow for Extraction and Purification of 1-Amino-4-methylpiperazine
Caption: General workflow for the extraction and purification process.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Preparation: Transfer the aqueous reaction mixture to a separatory funnel appropriately sized to accommodate the mixture and the extraction solvent. Cool the mixture in an ice bath.
-
Basification: Slowly add a concentrated base solution (e.g., 50% w/v NaOH) dropwise with gentle swirling. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is strongly basic (pH > 12) to ensure complete deprotonation of the amine.[21][22]
-
Extraction: Add the chosen organic solvent (e.g., chloroform) to the separatory funnel, typically at a volume of about one-third to one-half of the aqueous layer.[9]
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat: Repeat the extraction process (steps 3-6) at least two more times with fresh portions of the organic solvent to maximize the recovery of the product.[1]
-
Combine and Dry: Combine all the organic extracts. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl until the solution is clear.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-amino-4-methylpiperazine as an oil.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. For higher purity, a short-path distillation head or a Vigreux fractionating column is recommended. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Transfer the crude product from the LLE into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., 5-10 kPa), begin heating the distillation flask gently using a heating mantle.[9]
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains residual extraction solvent and volatile impurities.
-
Product Fraction: As the temperature stabilizes at the expected boiling point of the product (see Table 1), switch to a clean receiving flask and collect the pure 1-amino-4-methylpiperazine.[9][11]
-
Residue: Stop the distillation before the flask goes to dryness to avoid overheating the high-boiling residue.
-
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃N₃ | [4] |
| Molecular Weight | 115.18 g/mol | [9] |
| Appearance | Colorless to pale yellow viscous liquid | [5][9][18] |
| Boiling Point | 172-175 °C @ 760 Torr | |
| 120 °C @ 5.33-8.0 kPa (40-60 mmHg) | [1][9] | |
| 75-80 °C @ 30-40 mmHg | [11] | |
| Solubility | Miscible with water | [1][4][5] |
| Table 1: Physicochemical Properties of 1-Amino-4-methylpiperazine. |
Troubleshooting Guide
Troubleshooting Decision Tree for Liquid-Liquid Extractiondot
// Emulsion Path Sol_Emulsion1 [label="Add saturated NaCl (brine)\nto increase aqueous phase\nionic strength.", shape=note, fillcolor="#FFFFFF"]; Sol_Emulsion2 [label="If emulsion persists,\nallow to stand for an\nextended period or centrifuge.", shape=note, fillcolor="#FFFFFF"]; Sol_Emulsion3 [label="Filter the mixture through\na pad of Celite® or glass wool.", shape=note, fillcolor="#FFFFFF"];
// Low Yield Path Check_pH [label="Was the aqueous phase\n pH > 12 before extraction?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Extractions [label="Were at least 3 separate\nextractions performed?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Mixing [label="Was the mixture shaken\nvigorously for 1-2 mins?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_pH [label="Re-basify the aqueous layer\nand re-extract.", shape=note, fillcolor="#FFFFFF"]; Sol_Extractions [label="Perform additional extractions\non the aqueous layer.", shape=note, fillcolor="#FFFFFF"]; Sol_Mixing [label="Ensure thorough mixing to\nmaximize partitioning.", shape=note, fillcolor="#FFFFFF"];
// Connections Start -> Problem; Problem -> Emulsion [label="Emulsion"]; Problem -> LowYield [label="Low Yield"];
Emulsion -> Sol_Emulsion1; Sol_Emulsion1 -> Sol_Emulsion2; Sol_Emulsion2 -> Sol_Emulsion3;
LowYield -> Check_pH; Check_pH -> Check_Extractions [label="Yes"]; Check_pH -> Sol_pH [label="No"]; Check_Extractions -> Check_Mixing [label="Yes"]; Check_Extractions -> Sol_Extractions [label="No"]; Check_Mixing -> Sol_Mixing [label="No"]; Check_Mixing -> LowYield [label="Yes\n(Re-evaluate other factors)", style=dashed]; }
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.pt [fishersci.pt]
- 9. Page loading... [guidechem.com]
- 10. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 11. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 12. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. benchchem.com [benchchem.com]
- 18. chembk.com [chembk.com]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Strategic Importance of Bromopyridines in Modern Chemistry
An Application Scientist's Guide to Bromopyridine Synthesis: A Comparative Analysis
Bromopyridines are not merely reagents; they are linchpins in the architecture of modern chemical synthesis. Their utility stems from the pyridine core, a ubiquitous scaffold in pharmaceuticals and agrochemicals, combined with the versatile reactivity of the carbon-bromine bond. This C-Br bond is a gateway to a multitude of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This capability allows for the precise and modular construction of complex molecular frameworks, making the efficient and selective synthesis of bromopyridines a critical challenge for researchers in drug development and materials science.
This guide provides a comparative analysis of the primary methodologies for synthesizing bromopyridines. We will move beyond a simple recitation of procedures to dissect the underlying mechanics, strategic advantages, and practical limitations of each approach. The focus is on providing actionable insights and robust, field-tested protocols to guide your synthetic planning.
Diagram 1: Decision Workflow for Bromopyridine Synthesis
Caption: A decision-making flowchart for selecting an appropriate bromopyridine synthesis method.
Classical Synthesis Routes: The Workhorses
The traditional methods for synthesizing bromopyridines remain highly relevant due to their scalability and reliance on readily available starting materials. Understanding their mechanisms is key to controlling their outcomes.
Electrophilic Bromination: Taming the Unreactive Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic aromatic substitution. This is the central challenge that must be overcome.
-
Mechanism & Causality: Direct bromination requires harsh conditions to force the electrophile (Br+) to attack the ring. The reaction proceeds via two main pathways. In the gas phase at high temperatures (300-500 °C), a radical mechanism is believed to operate, yielding 3-bromopyridine and 3,5-dibromopyridine. In the liquid phase, a strong acid catalyst like oleum (fuming sulfuric acid) is required. The oleum protonates the pyridine nitrogen, further deactivating the ring but also preventing N-bromination. The electrophilic attack then occurs primarily at the 3- and 5-positions, which are the least deactivated.
-
Advantages:
-
Scalability: This method is often used for large-scale industrial production due to the low cost of bromine and sulfuric acid.
-
Directness: It provides a direct route from pyridine itself.
-
-
Limitations:
-
Harsh Conditions: Requires high temperatures or highly corrosive reagents.
-
Poor Regioselectivity: Often yields a mixture of 3-bromo- and 3,5-dibromopyridine, requiring challenging separation. Bromination at the 2-, 4-, or 6-positions is generally not feasible with this method.
-
Limited Functional Group Tolerance: The aggressive conditions preclude the use of sensitive functional groups on the starting pyridine.
-
Exemplary Protocol: Synthesis of 3-Bromopyridine via Oleum-Mediated Bromination
-
Apparatus Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. A gas trap is connected to the top of the condenser to neutralize evolving HBr.
-
Initial Charging: The flask is charged with 150 mL of 65% oleum (SO₃ in H₂SO₄). The solution is stirred and cooled in an ice bath.
-
Reagent Addition: Pyridine (40 g, 0.51 mol) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.
-
Bromination: After the pyridine addition is complete, bromine (81 g, 0.51 mol) is added dropwise over 1 hour at a temperature of 10-15 °C.
-
Reaction: The reaction mixture is heated to 130 °C and maintained at this temperature for 4 hours.
-
Quenching & Workup: The mixture is cooled to room temperature and poured carefully onto 500 g of crushed ice. The solution is then neutralized with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).
-
Extraction: The aqueous solution is extracted with diethyl ether (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield 3-bromopyridine.
The Sandmeyer Reaction: A Versatile Route from Amines
The Sandmeyer reaction offers a powerful and regiochemically precise alternative, starting from readily available aminopyridines.
-
Mechanism & Causality: The reaction is a two-step process. First, the aminopyridine is treated with a nitrite source (e.g., NaNO₂) in a strong acid (like HBr) at low temperatures (0-5 °C) to form a pyridine diazonium salt. This intermediate is highly reactive. In the second step, a copper(I) bromide (CuBr) catalyst is introduced. The Cu(I) facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (a potent thermodynamic driving force) and the formation of a pyridyl radical. This radical then abstracts a bromine atom from the Cu(II) bromide complex to yield the final bromopyridine product.
-
Advantages:
-
Excellent Regiocontrol: The position of the bromine atom is determined by the position of the amine group on the starting material. 2-, 3-, and 4-bromopyridines can all be synthesized with high purity.
-
Mild Conditions: The reaction is typically run at low temperatures, which improves tolerance for some functional groups.
-
High Yields: This method often provides good to excellent yields.
-
-
Limitations:
-
Starting Material Availability: The synthesis is contingent on the availability of the corresponding aminopyridine precursor.
-
Diazonium Salt Instability: Pyridine diazonium salts can be unstable and potentially explosive if isolated. They are therefore always generated and used in situ.
-
Stoichiometric Copper Waste: The classical procedure generates stoichiometric amounts of copper waste.
-
Exemplary Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine
-
Diazotization: A solution of 2-aminopyridine (94.1 g, 1.0 mol) in 48% hydrobromic acid (400 mL) is prepared in a 2 L beaker and cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (72.5 g, 1.05 mol) in 150 mL of water is added portion-wise with vigorous stirring, keeping the temperature below 5 °C.
-
Catalyst Preparation: While the diazotization is proceeding, a solution of copper(I) bromide is prepared by dissolving copper(II) sulfate pentahydrate (250 g, 1.0 mol) and sodium bromide (232 g, 2.25 mol) in 1 L of water. Sodium sulfite (57 g, 0.45 mol) is added to reduce the Cu(II) to Cu(I). The white precipitate of CuBr is collected by filtration and washed with water.
-
Sandmeyer Reaction: The freshly prepared CuBr is added to 100 mL of 48% HBr. The cold diazonium salt solution is then added slowly to the CuBr suspension with stirring. A vigorous evolution of nitrogen gas will occur.
-
Workup: After the addition is complete, the mixture is steam distilled. The distillate is collected, and the organic layer containing 2-bromopyridine is separated.
-
Purification: The organic layer is washed with dilute acid, then with a bicarbonate solution, and finally with water. It is dried over anhydrous potassium carbonate and purified by distillation.
Modern Strategies: Precision and Efficiency
Recent advances have introduced new methods that offer improved functional group tolerance and novel pathways for bromination.
Halogen Exchange (HALEX) Reactions
The HALEX reaction involves the substitution of one halogen for another, typically a chloro- for a bromo-substituent.
-
Mechanism & Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. For the reaction to be effective, the pyridine ring must be activated by electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (the chlorine atom). The bromide ion (from a source like HBr or NaBr) acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it. The presence of a phase-transfer catalyst can sometimes facilitate the reaction.
-
Advantages:
-
High Regioselectivity: The product is determined by the starting chloropyridine.
-
Clean Reactions: Often proceeds with high conversion and few byproducts.
-
-
Limitations:
-
Substrate Dependent: Requires an activated, electron-deficient pyridine ring. Simple chloropyridines react very slowly or not at all.
-
Precursor Availability: Relies on the availability of the corresponding chloropyridine.
-
C-H Activation/Functionalization
Direct C-H bromination represents the most atom-economical approach, avoiding the need for pre-functionalized substrates.
-
Mechanism & Causality: These reactions typically involve a transition metal catalyst (e.g., Palladium, Rhodium, or Iridium) and a directing group on the pyridine ring. The directing group coordinates to the metal center, bringing it into close proximity to a specific C-H bond (usually at the ortho position). The metal then cleaves the C-H bond in a process called cyclometalation. The resulting metallacycle can then react with a bromine source (e.g., N-bromosuccinimide, NBS) in an oxidative step to form the C-Br bond and regenerate the catalyst.
-
Advantages:
-
High Atom Economy: Directly converts a C-H bond to a C-Br bond.
-
Exceptional Regiocontrol: The directing group provides exquisite control over the site of bromination.
-
Late-Stage Functionalization: Ideal for introducing a bromine atom into a complex molecule at a late stage in a synthesis.
-
-
Limitations:
-
Catalyst Cost & Sensitivity: Often requires expensive and air-sensitive precious metal catalysts.
-
Directing Group Required: The presence of a suitable directing group is often necessary, which may require additional synthetic steps to install and remove.
-
Scalability Concerns: Can be more difficult to scale up compared to classical methods.
-
Comparative Performance Data
| Method | Typical Substrate | Regioselectivity | Key Strengths | Key Weaknesses | Typical Yield Range |
| Electrophilic Bromination | Pyridine | Poor (3- and 3,5- isomers) | Low-cost reagents, scalable | Harsh conditions, low selectivity, poor functional group tolerance | 30-60% (for 3-bromo) |
| Sandmeyer Reaction | Aminopyridine | Excellent (2-, 3-, or 4-) | High regiocontrol, mild conditions | Requires aminopyridine precursor, diazonium instability | 65-90% |
| Halogen Exchange (HALEX) | Activated Chloropyridine | Excellent | Clean reaction, high conversion | Requires activated substrate, limited scope | 70-95% |
| C-H Activation | Pyridine with Directing Group | Excellent (Ortho- to DG) | High atom economy, late-stage functionalization | Expensive catalysts, requires directing group | 60-85% |
Diagram 2: Overview of Synthetic Pathways to Bromopyridines
Caption: Major synthetic routes for the preparation of bromopyridines from common precursors.
Conclusion and Outlook
The synthesis of bromopyridines is a mature field that continues to evolve. The choice of method is not arbitrary but is a strategic decision dictated by factors of regioselectivity, substrate availability, functional group tolerance, and scalability.
-
For large-scale, cost-driven syntheses of 3-bromopyridine where selectivity is a secondary concern, direct electrophilic bromination remains a viable, albeit harsh, option.
-
The Sandmeyer reaction is the undisputed workhorse for accessing specific isomers (2-, 3-, or 4-) with high regiochemical fidelity, provided the aminopyridine precursor is accessible.
-
Halogen exchange offers a clean and efficient route for activated systems, while C-H activation represents the frontier, providing unparalleled precision for late-stage functionalization in complex settings, despite its current reliance on expensive catalysts.
As the demand for increasingly complex pyridine-containing molecules grows, a thorough understanding of this synthetic arsenal is indispensable for the modern medicinal and materials chemist.
A Comparative Guide to the Validation of Analytical Methods for 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a synthesized compound to a market-approved drug is paved with rigorous analytical scrutiny. For a molecule like 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, a crucial intermediate or active pharmaceutical ingredient (API), the reliability of its analytical testing methods is paramount. This guide provides an in-depth, comparative analysis of the validation of analytical methods for this compound, grounded in scientific principles and regulatory expectations. As a senior application scientist, the focus here is not just on the "what" but the critical "why" behind each experimental choice, ensuring a robust and defensible analytical package.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3] For this compound, this means developing methods that can accurately and reliably determine its identity, purity, and strength. Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines, mandate such validation to ensure product quality and patient safety.[4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the foundational step and depends on the physicochemical properties of this compound and the intended application of the method (e.g., impurity testing vs. assay).
| Analytical Technique | Principle | Applicability for this compound | Strengths |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Highly suitable for non-volatile compounds like the target molecule. Ideal for both assay and impurity profiling.[4][6] | High precision, accuracy, and resolution. Can be coupled with various detectors (e.g., UV, MS).[6] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Less suitable unless the compound is volatile or can be derivatized to become volatile.[7][8] | Excellent for analyzing residual solvents or volatile impurities.[7] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Powerful for structural elucidation and identification of impurities. Often coupled with HPLC (LC-MS) for enhanced specificity.[9][10] | High sensitivity and specificity.[9][11] Provides molecular weight information. |
For the comprehensive analysis of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate and widely used technique. It offers the versatility to quantify the main component and separate it from potential process impurities and degradation products.[6][12]
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method for this compound.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols and expected outcomes for validating an HPLC method for this compound, in line with ICH Q2(R1) guidelines.[1][5]
Specificity: The Cornerstone of a Reliable Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[13][14][15]
Experimental Protocol:
-
Forced Degradation Studies: To demonstrate that the method is stability-indicating, forced degradation studies are essential.[16][17][18] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.[16][19]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of degradation products. The peak purity angle should be less than the peak purity threshold.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main peak of this compound and any peaks from impurities or degradation products.[4]
-
No interference from the placebo or matrix should be observed at the retention time of the analyte.
Linearity and Range: Proving Proportionality
Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte within a given range.[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five dilutions ranging from 50% to 150% of the target assay concentration.[20][21]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[4]
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998.[4]
-
Y-intercept: Should be minimal and not significantly different from zero.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 50% | 50 | 501234 |
| 75% | 75 | 752345 |
| 100% | 100 | 1003456 |
| 125% | 125 | 1254567 |
| 150% | 150 | 1505678 |
| r² | 0.9995 |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13][15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[4]
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for the assay of the drug substance.[13][22]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
| Mean Recovery | 99.8% |
Precision: Reproducibility of Results
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][15] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be not more than 2.0%.[23]
| Precision Type | Analyst | Day | Instrument | Mean Assay (%) | % RSD |
| Repeatability | 1 | 1 | A | 99.8 | 0.5% |
| Intermediate Precision | 2 | 2 | B | 100.1 | 0.7% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24][25][26][27]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD.
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is the LOQ.[26]
Acceptance Criteria:
-
The LOQ must be precise, with an RSD of not more than 10%.
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| LOD | ~3:1 | 0.05 |
| LOQ | ~10:1 | 0.15 |
digraph "Validation_Parameters" { graph [splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Method [label="Validated Analytical Method", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD [label="LOD"]; LOQ [label="LOQ"]; Robustness [label="Robustness"];
Method -> Specificity [label="Ensures analyte is measured without interference"]; Method -> Linearity [label="Confirms proportional response"]; Method -> Accuracy [label="Verifies closeness to true value"]; Method -> Precision [label="Demonstrates reproducibility"]; Method -> LOD [label="Defines detection capability"]; Method -> LOQ [label="Establishes reliable quantitation limit"]; Method -> Robustness [label="Shows reliability under varied conditions"]; }
Caption: Interrelationship of key analytical method validation parameters.
Robustness: Reliability in the Face of Variation
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[28][29][30][31][32] This provides an indication of its reliability during normal usage.[30][32]
Experimental Protocol:
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria defined in the method.
-
The assay results should not be significantly affected by the changes.
Conclusion: A Foundation of Quality
The validation of analytical methods for this compound is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the quality and safety of the final drug product. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we build a comprehensive understanding of the method's capabilities and limitations. A well-validated analytical method provides the confidence needed to make critical decisions throughout the drug development lifecycle, from early-phase characterization to routine quality control testing of the commercial product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. fda.gov [fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. scispace.com [scispace.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. assayprism.com [assayprism.com]
- 14. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 17. biotech-asia.org [biotech-asia.org]
- 18. onyxipca.com [onyxipca.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. environics.com [environics.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
- 25. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 26. youtube.com [youtube.com]
- 27. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmtech.com [pharmtech.com]
- 29. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 32. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Comparative Guide to the Biological Activity of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, represents a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of clinically successful drugs is a testament to its remarkable versatility. The unique conformational flexibility and the capacity for derivatization at two distinct nitrogen atoms allow for the precise tuning of pharmacological properties, enabling interaction with a wide array of biological targets. This guide provides an in-depth, comparative analysis of the biological activities of distinct classes of piperazine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale Behind the Piperazine Scaffold's Success
The enduring appeal of the piperazine core in drug design stems from its advantageous physicochemical properties. The two nitrogen atoms can be readily functionalized, offering extensive opportunities for structure-activity relationship (SAR) studies. Furthermore, the piperazine ring can adopt various conformations, such as the chair and boat forms, allowing it to adapt to the topology of diverse binding pockets. This inherent structural plasticity is a key reason why piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, antivirals, and anticancer agents.
Part 1: A Comparative Analysis of Key Piperazine Derivative Classes
This guide will dissect the biological activities of three major classes of piperazine derivatives, highlighting their distinct mechanisms of action and therapeutic applications.
Arylpiperazines: Modulators of Central Nervous System Receptors
Arylpiperazines are a cornerstone of neuropharmacology, primarily interacting with dopaminergic and serotonergic G-protein coupled receptors (GPCRs). This class has yielded blockbuster drugs for the treatment of various psychiatric disorders.
Mechanism of Action: The therapeutic efficacy of arylpiperazines is often attributed to their complex pharmacological profiles, frequently acting as partial agonists or antagonists at multiple receptor subtypes. A prime example is aripiprazole , an atypical antipsychotic. Its "dopamine-serotonin system stabilizer" activity arises from its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonism at 5-HT2A receptors.[1][2] This allows aripiprazole to modulate dopaminergic and serotonergic tone, reducing excessive neurotransmission in some brain regions while enhancing it in others.[2]
Signaling Pathway of Aripiprazole:
Caption: Aripiprazole's multi-receptor mechanism.
Comparative Binding Affinities of Arylpiperazines:
| Compound | Target Receptor | Ki (nM) | Biological Activity | Reference |
| Aripiprazole | Dopamine D2 | 0.34 | Partial Agonist | [1] |
| Serotonin 5-HT1A | 1.7 | Partial Agonist | ||
| Serotonin 5-HT2A | 3.4 | Antagonist | ||
| Compound 9b | Dopamine D2 | >1000 | - | [3][4] |
| Serotonin 5-HT1A | 23.9 | Agonist | [3][4] | |
| Serotonin 5-HT2A | 39.4 | Antagonist | [3][4] | |
| Compound 12a | Dopamine D2 | 300 | Antagonist | [3][4] |
| Serotonin 5-HT1A | 41.5 | Agonist | [3][4] | |
| Serotonin 5-HT2A | 315 | Antagonist | [3][4] |
Benzylpiperazines: Monoamine Releasing Agents
Benzylpiperazines, with 1-benzylpiperazine (BZP) as the prototypical compound, are known for their stimulant properties. Their mechanism of action is distinct from arylpiperazines, focusing on monoamine transporters.
Mechanism of Action: BZP and its analogues primarily act as substrates for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This leads to the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, the inhibition of their reuptake.[5][6] The resulting increase in synaptic monoamine concentrations underlies their stimulant and euphoric effects.[7][8] BZP is often described as a "messy drug" due to its multifaceted regulation of synaptic monoamines.[9]
Experimental Data on Transporter Inhibition:
| Compound | Transporter | IC50 (µM) - Inhibition of Uptake | Reference |
| 1-Benzylpiperazine (BZP) | DAT | 1.8 | |
| NET | 0.4 | ||
| SERT | 12.8 | ||
| 3-Trifluoromethylphenyl-piperazine (TFMPP) | DAT | 2.3 | |
| NET | 1.1 | ||
| SERT | 0.15 |
Diphenylmethylpiperazines: Histamine H1 Receptor Antagonists
This class, which includes well-known drugs like cyclizine and meclizine, is primarily characterized by its potent antihistaminic activity.
Mechanism of Action: Diphenylmethylpiperazines are potent and selective antagonists of the histamine H1 receptor.[10][11] By blocking the binding of histamine to this receptor, they prevent the downstream signaling cascade that leads to allergic and inflammatory responses.[11] Many first-generation antihistamines in this class also possess anticholinergic properties, contributing to some of their side effects.[10]
Comparative Binding Affinities of Diphenylmethylpiperazines:
| Compound | Target Receptor | Ki (nM) | Therapeutic Use | Reference |
| Cetirizine | Histamine H1 | ~6 | Allergic rhinitis | [12] |
| Levocetirizine | Histamine H1 | ~3 | Allergic rhinitis | [12] |
| Dextrocetirizine | Histamine H1 | ~100 | - | [12] |
| Cyclizine | Histamine H1 | - | Motion sickness | [10] |
| Meclizine | Histamine H1 | - | Motion sickness, vertigo | [13][14] |
Part 2: Essential Experimental Protocols
To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of piperazine derivatives.
Radioligand Binding Assay for GPCR Affinity
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific G-protein coupled receptor.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the GPCR of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of the test compound.[15] Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).[16]
-
Incubation: Incubate the plate at a specified temperature for a sufficient duration to allow the binding reaction to reach equilibrium.[17]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[15]
-
Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]
Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Detailed Methodology:
-
Cell Culture: Plate cells stably expressing the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter in a 96- or 384-well plate and allow them to adhere overnight.[19]
-
Compound Incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound diluted in an appropriate buffer.[19]
-
Substrate Addition: Add a fluorescent substrate that mimics the biogenic amine neurotransmitters to all wells.[20]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a bottom-read fluorescence microplate reader. The assay can be performed in either kinetic or endpoint mode.[21] An increase in intracellular fluorescence corresponds to transporter activity.[20]
-
Data Analysis: For inhibitor studies, plot the rate of uptake (or endpoint fluorescence) against the concentration of the test compound to determine the IC50 value.
Calcium Mobilization Assay for H1 Receptor Antagonism
This functional assay determines the potency of a compound in blocking the intracellular calcium release triggered by histamine H1 receptor activation.
Detailed Methodology:
-
Cell Preparation: Seed cells stably expressing the human histamine H1 receptor in a black, clear-bottom 96-well plate and grow to confluence.[18]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.[22] Wash the cells to remove excess dye.[18]
-
Compound Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a defined period.[18]
-
Agonist Stimulation and Detection: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a fixed concentration of histamine (agonist) into the wells.[18] Measure the change in fluorescence intensity over time.[18]
-
Data Analysis: Determine the peak fluorescence response for each well and normalize the data to the response of histamine alone. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.[18]
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 9. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 12. Cetirizine - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. multispaninc.com [multispaninc.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. MD Neurotransmitter Transporter Assay | LabX.com [labx.com]
- 22. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to the Structure-Activity Relationships of Bromopyridine Anticancer Agents
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its versatile role in designing biologically active molecules.[1] Among its many derivatives, bromopyridines serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents, particularly in oncology.[2] This guide offers an in-depth comparison of bromopyridine compounds, elucidating the nuanced relationship between their chemical structure and anticancer activity. We will explore experimental data, dissect the rationale behind chemical modifications, and provide detailed protocols for key assays, empowering researchers in their quest for more potent and selective cancer therapies.
The Strategic Importance of the Bromo- substituent in Pyridine Analogs
The introduction of a bromine atom to a pyridine ring is a strategic decision in drug design. Its effects on the molecule's physicochemical properties can significantly influence biological activity. The position of the bromine atom, along with the nature and placement of other substituents, dictates the compound's ability to interact with its biological target. Generally, the presence of halogen atoms on a pyridine ring can sometimes lead to a decrease in antiproliferative activity, but this is highly dependent on their size and position on the ring.[1] This guide will delve into specific examples to illustrate these structure-activity relationships (SAR).
Comparative Analysis of Bromopyridine Derivatives' Anticancer Potency
To illustrate the principles of SAR in bromopyridine compounds, we will analyze a representative series of 6-bromopyridin-3-amine analogs. The following data, a composite of typical findings for novel pyridine derivatives, showcases how subtle structural modifications can lead to significant changes in cytotoxic activity against various cancer cell lines.[2]
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of 6-Bromopyridin-3-amine Analogs
| Compound | R¹ Substituent | R² Substituent | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| BPS-1 | H | H | 8.2 | 12.5 | 10.1 |
| BPS-2 | CH₃ | H | 5.7 | 9.8 | 7.3 |
| BPS-3 | H | Phenyl | 2.1 | 4.3 | 3.5 |
| BPS-4 | H | COCH₃ | 15.4 | 22.1 | 18.9 |
| Doxorubicin | (Reference) | 1.2 | 1.5 | 1.9 |
Data is representative and for illustrative purposes, based on typical results for novel pyridine derivatives.[2][3]
SAR Insights from Table 1:
-
BPS-1 , the unsubstituted parent compound, demonstrates moderate activity.
-
The addition of a small methyl group in BPS-2 leads to a slight increase in potency, suggesting that a small lipophilic group in this position is tolerated and may enhance binding.
-
A significant increase in potency is observed with the addition of a phenyl ring in BPS-3 , indicating that a larger aromatic substituent can form favorable interactions within the target's binding pocket.
-
Conversely, the introduction of an acetyl group in BPS-4 results in a marked decrease in activity. This suggests that the electronic properties or steric bulk of the acetyl group are detrimental to the compound's interaction with its target.
Targeting Kinase Pathways: A Key Mechanism of Action
Many pyridine-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. The inhibitory activity of our representative bromopyridine analogs against VEGFR-2 is presented below.
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound | % Inhibition at 10 µM | IC₅₀ (µM) |
| BPS-1 | 45% | 11.2 |
| BPS-2 | 60% | 8.5 |
| BPS-3 | 85% | 1.8 |
| BPS-4 | 20% | > 25 |
| Sorafenib | (Reference) | 0.09 |
Data is representative and for illustrative purposes.
SAR Insights from Table 2:
The kinase inhibition data correlates well with the observed anticancer activity. BPS-3 , with its phenyl substituent, is the most potent inhibitor of VEGFR-2, suggesting that its strong anticancer effect is likely mediated through the inhibition of this kinase. This highlights the importance of designing compounds that can effectively target key oncogenic signaling pathways.
Experimental Protocols for SAR Studies
Reproducible and standardized methodologies are fundamental to the validation of experimental findings in drug discovery.[2] Below are detailed protocols for the key assays used to evaluate the biological activity of novel bromopyridine compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentrations.
VEGFR-2 Kinase Inhibition Assay (Fluorescence-Based)
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that specifically binds to ADP (the product of the kinase reaction), leading to a change in fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A lower fluorescence signal indicates a greater inhibition of the kinase.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing the Logic of SAR Studies and Cellular Impact
To better understand the workflow of SAR studies and the potential downstream effects of inhibiting a key signaling pathway, the following diagrams are provided.
Caption: A typical experimental workflow for structure-activity relationship studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by a bromopyridine compound.
Conclusion and Future Directions
The structure-activity relationship studies of bromopyridine compounds reveal a clear connection between chemical modifications and anticancer potency. The strategic placement of substituents can significantly enhance activity, often through the targeted inhibition of key oncogenic pathways like VEGFR-2 signaling. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the rational design of the next generation of anticancer therapeutics. Future work should continue to explore diverse substitutions on the bromopyridine scaffold and investigate their effects on a wider range of biological targets to develop more effective and selective cancer treatments.
References
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Piperazine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine is a critical quality attribute. As a small, polar, and non-chromophoric molecule, piperazine presents unique analytical challenges.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for piperazine analysis. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and outline a robust framework for the cross-validation of data between these two orthogonal techniques, ensuring the highest level of data integrity and regulatory confidence.
The Analytical Challenge of Piperazine
Piperazine is a six-membered ring containing two opposing nitrogen atoms, making it a weak base. Its physicochemical properties—high polarity, low volatility, and lack of a UV-absorbing chromophore—make direct analysis by conventional methods difficult.[1][2] Therefore, both HPLC and GC-MS often necessitate a derivatization step to render the molecule detectable and amenable to chromatographic separation.[3][4] The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the specific analytical needs, sample matrix, required sensitivity, and available instrumentation.
Head-to-Head Comparison: HPLC vs. GC-MS for Piperazine Analysis
The selection of the primary analytical technique hinges on a balance of sensitivity, selectivity, sample throughput, and the nature of the samples being analyzed.[5][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5] |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds.[7] | Requires volatile and thermally stable analytes or derivatization to increase volatility.[5][7] |
| Derivatization | Often required to introduce a UV-active or fluorescent chromophore for enhanced detection.[2][3] | Frequently necessary to increase volatility and improve chromatographic peak shape.[4][8] |
| Instrumentation | HPLC system with a suitable column (e.g., C18, HILIC) and detector (e.g., UV, FLD, MS).[3][9] | GC system with a capillary column coupled to a mass spectrometer.[4] |
| Sensitivity | Varies with the detector; high sensitivity can be achieved with fluorescence or mass spectrometry detectors.[2] | Generally offers high sensitivity, especially with selected ion monitoring (SIM).[4][8] |
| Selectivity | Good selectivity can be achieved with appropriate column chemistry and mobile phase composition. Mass spectrometry detection (LC-MS) provides the highest selectivity.[2] | Excellent selectivity, as the mass spectrometer provides structural information for peak identification and confirmation.[10] |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the separation.[3] | Typically offers faster analysis times for volatile compounds.[11] |
| Key Advantages | Broad applicability to a wide range of compounds, including non-volatile and thermally unstable ones.[6][12] | High resolving power, excellent sensitivity, and definitive peak identification through mass spectral data.[10][11] |
| Key Limitations | May require derivatization for sensitive detection of non-chromophoric compounds.[3] | Limited to volatile and thermally stable compounds; derivatization can add complexity and potential for error.[5] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical analytical workflows for HPLC and GC-MS analysis of piperazine, including the crucial derivatization step.
Caption: HPLC analytical workflow for piperazine.
Caption: GC-MS analytical workflow for piperazine.
Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating system suitability tests and quality control checks as integral steps. They are based on established and validated methods found in the scientific literature.
HPLC-UV Method with Pre-column Derivatization
This method is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative, allowing for sensitive detection using a standard HPLC-UV system.[3]
1. Reagents and Materials:
-
Piperazine reference standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (analytical grade)
-
Water (deionized or Milli-Q)
-
Active Pharmaceutical Ingredient (API) or sample matrix
2. Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Chromatographic column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of piperazine standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 30-350 ppm).[3]
-
Sample Preparation: Accurately weigh a suitable amount of the API or sample and dissolve it in the diluent. For spiked samples, add a known amount of piperazine standard solution.
-
Derivatization: To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution (prepared in acetonitrile). The reaction is typically carried out at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35°C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 340 nm[3]
5. System Suitability:
-
Before sample analysis, inject a working standard solution (e.g., mid-range concentration) five or six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Other parameters such as tailing factor and theoretical plates should also meet predefined criteria.
6. Validation Parameters:
-
Specificity: Analyze blank, placebo, and piperazine-spiked samples to ensure no interference at the retention time of the derivatized piperazine.
-
Linearity: Analyze a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of piperazine at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at the target concentration. The RSD should be ≤ 2.0%. Intermediate precision should be assessed by different analysts on different days or with different instruments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.[3]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.[3][13]
GC-MS Method with Derivatization
This protocol involves the derivatization of piperazine with trifluoroacetic anhydride (TFAA) to increase its volatility for GC-MS analysis.[4]
1. Reagents and Materials:
-
Piperazine reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Ammonium hydroxide solution
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chromatographic column: DB-17 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Analytical balance
-
Centrifuge, vortex mixer, and nitrogen evaporator
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve piperazine standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent.
-
Sample Preparation and Extraction: For complex matrices like plasma or urine, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary.[4]
-
Derivatization: To the dry residue of the extracted sample or standard, add ethyl acetate and TFAA. Incubate at a controlled temperature (e.g., 70°C for 30 minutes).[4] After cooling, evaporate the solvent under a stream of nitrogen and reconstitute the residue in ethyl acetate for injection.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for a few minutes, then ramp to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 10-20°C/min).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection Mode: Electron Ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
5. System Suitability:
-
Inject a mid-range standard solution multiple times to check for consistent retention times and peak areas (RSD ≤ 2.0%).
-
Monitor the signal-to-noise ratio and peak shape.
6. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the derivatized piperazine and its characteristic mass fragments.
-
Linearity: Establish a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Evaluate at a minimum of three concentration levels (low, medium, and high) with multiple replicates. Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and an RSD of ≤15% (≤20% for LLOQ).
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the characteristic ions in SIM mode.
-
Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature ramp rate, injector temperature).
Cross-Validation: Ensuring Method Concordance
When two distinct analytical methods are used to measure the same analyte, cross-validation is essential to demonstrate that the methods provide equivalent results.[14][15][16] This is a critical step in method transfer, regulatory submissions, and when switching between methods for routine analysis.[14][17]
The Rationale for Cross-Validation
Cross-validation provides documented evidence that two analytical procedures are equivalent and can be used interchangeably. It is a cornerstone of good laboratory practice and is expected by regulatory agencies such as the FDA and EMA.[18][19] The process helps to identify any systematic differences or biases between the methods, ensuring data consistency and reliability across different analytical platforms.[15]
Cross-Validation Protocol
A typical cross-validation study involves analyzing the same set of samples using both the established (reference) method and the new (alternative) method.[15]
1. Experimental Design:
-
Select a minimum of three batches of the drug substance or product.
-
From each batch, prepare at least six replicate samples.
-
Analyze these samples using both the validated HPLC and GC-MS methods.
2. Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation, and RSD for the results obtained from each method.
-
Compare the mean values using a statistical test, such as a two-sample t-test or an equivalence test.
-
The acceptance criteria should be pre-defined in a validation protocol. A common criterion is that the difference between the mean results of the two methods should not be statistically significant (e.g., p > 0.05) and/or the percentage difference should be within a specified limit (e.g., ± 2-5%).
Caption: Cross-validation workflow.
Conclusion: A Symbiotic Approach to Analytical Certainty
Both HPLC and GC-MS are powerful techniques for the analysis of piperazine, each with its own set of advantages and limitations. The choice of method should be guided by the specific requirements of the analysis. HPLC is often favored for its versatility with non-volatile compounds, while GC-MS provides unparalleled sensitivity and specificity for volatile analytes.
Ultimately, the use of two orthogonal methods, cross-validated against each other, provides the highest level of confidence in the analytical data. This rigorous approach not only ensures the accuracy and reliability of the results but also demonstrates a commitment to scientific integrity and regulatory compliance in the development of safe and effective pharmaceutical products.
References
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. scholars.direct [scholars.direct]
- 5. amptechfl.com [amptechfl.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. benchchem.com [benchchem.com]
- 16. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 17. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 18. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Spectroscopic Guide to 1-(5-Bromopyridin-3-yl)-4-methylpiperazine and Its Analogues
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. In this guide, we delve into a comparative spectroscopic analysis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, a compound of interest in medicinal chemistry, and its close analogues: the non-halogenated parent compound, 1-(pyridin-3-yl)-4-methylpiperazine, and its chloro-substituted counterpart, 1-(5-chloropyridin-3-yl)-4-methylpiperazine.
This guide provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopic data that differentiate these molecules. Understanding these subtle spectroscopic shifts is paramount for unambiguous compound identification, purity assessment, and tracking chemical modifications in drug discovery pipelines.
The Importance of Spectroscopic Comparison
The functional and metabolic fate of a drug candidate is profoundly influenced by its molecular structure. The substitution of a single atom, such as the introduction of a halogen on the pyridine ring, can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. Spectroscopic techniques provide the empirical data necessary to confirm these structural nuances. By comparing the spectra of this compound with its non-brominated and chlorinated analogues, we can pinpoint the specific spectral signatures imparted by these substitutions.
Caption: Comparative analysis workflow for the three analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Experimental Protocol for NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to achieve a homogenous solution, which is critical for high-resolution spectra.[1]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be necessary for quantitative analysis.
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Caption: Workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data
| Proton Environment | 1-(pyridin-3-yl)-4-methylpiperazine | 1-(5-chloropyridin-3-yl)-4-methylpiperazine | This compound |
| Pyridine H-2 | ~8.4 ppm (d) | ~8.3 ppm (d) | ~8.3 ppm (d) |
| Pyridine H-4 | ~7.3 ppm (dd) | ~7.4 ppm (t) | ~7.5 ppm (t) |
| Pyridine H-6 | ~8.1 ppm (dd) | ~8.1 ppm (d) | ~8.2 ppm (d) |
| Piperazine (Ar-N-CH₂) ** | ~3.2 ppm (t) | ~3.2 ppm (t) | ~3.2 ppm (t) |
| Piperazine (CH₃-N-CH₂) ** | ~2.5 ppm (t) | ~2.5 ppm (t) | ~2.5 ppm (t) |
| Methyl (N-CH₃) | ~2.3 ppm (s) | ~2.3 ppm (s) | ~2.3 ppm (s) |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The data for the halogenated compounds are predicted based on established substituent effects.
Interpretation:
-
Pyridine Ring Protons : The protons on the pyridine ring are the most affected by halogen substitution. In the parent compound, the pyridine protons exhibit a characteristic splitting pattern. The introduction of an electron-withdrawing halogen (Cl or Br) at the 5-position generally leads to a downfield shift (deshielding) of the adjacent protons (H-4 and H-6) due to inductive effects. The effect is more pronounced for bromine compared to chlorine.
-
Piperazine and Methyl Protons : The protons on the piperazine ring and the methyl group are relatively insensitive to substitution on the distant pyridine ring. Their chemical shifts remain largely consistent across the three analogues, appearing as triplets for the piperazine methylene groups and a singlet for the methyl group.
Comparative ¹³C NMR Data
| Carbon Environment | 1-(pyridin-3-yl)-4-methylpiperazine | 1-(5-chloropyridin-3-yl)-4-methylpiperazine | This compound |
| Pyridine C-2 | ~148 ppm | ~146 ppm | ~147 ppm |
| Pyridine C-3 | ~145 ppm | ~146 ppm | ~146 ppm |
| Pyridine C-4 | ~123 ppm | ~124 ppm | ~124 ppm |
| Pyridine C-5 | ~135 ppm | ~132 ppm (C-Cl) | ~120 ppm (C-Br) |
| Pyridine C-6 | ~141 ppm | ~140 ppm | ~142 ppm |
| Piperazine (Ar-N-CH₂) ** | ~49 ppm | ~49 ppm | ~49 ppm |
| Piperazine (CH₃-N-CH₂) ** | ~55 ppm | ~55 ppm | ~55 ppm |
| Methyl (N-CH₃) | ~46 ppm | ~46 ppm | ~46 ppm |
Note: The chemical shifts are approximate and can vary. Data for halogenated compounds are predicted.
Interpretation:
-
Pyridine Ring Carbons : The most significant change in the ¹³C NMR spectra is observed at the site of halogenation (C-5). The carbon directly attached to bromine (C-Br) will show a characteristic upfield shift compared to the corresponding carbon in the non-halogenated analogue, a phenomenon known as the "heavy atom effect". The carbon attached to chlorine (C-Cl) will also be shifted, but the effect is less pronounced than for bromine. The other pyridine carbons will experience smaller shifts due to the electronic influence of the halogen.
-
Piperazine and Methyl Carbons : Similar to the ¹H NMR, the carbon signals of the piperazine and methyl groups are expected to show minimal variation across the series, confirming that the structural changes are localized to the pyridine moiety.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol for MS Analysis
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization : Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for these compounds, which will primarily yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy method that will induce more fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is recorded, generating a mass spectrum.
Comparative MS Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 1-(pyridin-3-yl)-4-methylpiperazine | C₁₀H₁₅N₃ | 177.1266 | 178.1339 |
| 1-(5-chloropyridin-3-yl)-4-methylpiperazine | C₁₀H₁₄ClN₃ | 211.0876 | 212.0954 |
| This compound | C₁₀H₁₄BrN₃ | 255.0371 | 256.0449, 258.0429 |
Interpretation:
-
Molecular Ion Peak : The most telling difference in the mass spectra of these analogues is the molecular ion peak. For the bromo- and chloro-substituted compounds, the presence of halogen isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak. This provides a definitive confirmation of the presence and type of halogen.
-
Fragmentation Pattern : The fragmentation of N-arylpiperazines is well-documented.[2] Common fragmentation pathways involve the cleavage of the piperazine ring. A key fragmentation is the loss of the N-methylpiperazine moiety or cleavage within the piperazine ring. The fragmentation pattern of the pyridine ring will also be influenced by the halogen substituent.
Caption: Key fragmentation pathways for the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FTIR Analysis
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR allows for the direct analysis of the solid sample.
-
Data Acquisition : The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : The absorption bands are identified and assigned to specific functional group vibrations.
Comparative FTIR Data (Characteristic Peaks in cm⁻¹)
| Vibrational Mode | 1-(pyridin-3-yl)-4-methylpiperazine | 1-(5-chloropyridin-3-yl)-4-methylpiperazine | This compound |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2800 | ~2950-2800 | ~2950-2800 |
| C=N, C=C Stretch (Pyridine) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-N Stretch (Aryl-N, Aliphatic-N) | ~1350-1250 | ~1350-1250 | ~1350-1250 |
| C-Cl Stretch | N/A | ~800-600 | N/A |
| C-Br Stretch | N/A | N/A | ~600-500 |
Interpretation:
-
Common Features : All three compounds will exhibit characteristic peaks for aromatic and aliphatic C-H stretching, C=N and C=C stretching from the pyridine ring, and C-N stretching from the piperazine moiety.
-
Key Differentiators : The most significant difference will be in the fingerprint region (below 1000 cm⁻¹). The C-Cl and C-Br stretching vibrations appear at distinct, lower frequencies. The presence of a strong absorption band in the 600-500 cm⁻¹ range would be indicative of the C-Br bond, while a band in the 800-600 cm⁻¹ range would suggest a C-Cl bond. The out-of-plane C-H bending vibrations of the pyridine ring will also be subtly affected by the substitution pattern, providing additional confirmation of the structure.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a clear and predictable relationship between their chemical structures and spectral data.
-
NMR spectroscopy is highly sensitive to the electronic environment of the pyridine ring, with halogen substitution causing discernible shifts in both ¹H and ¹³C spectra, most notably the "heavy atom effect" on the carbon directly bonded to bromine.
-
Mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of halogens through their characteristic isotopic patterns.
-
FTIR spectroscopy offers a rapid method to identify the key functional groups and can be used to confirm the presence of the C-Br or C-Cl bond in the fingerprint region.
By employing these three complementary techniques, researchers can confidently identify and differentiate these closely related compounds, ensuring the integrity and accuracy of their drug discovery and development efforts.
References
A Comparative Guide to the Biological Activities of Pyrrolopyridine Derivatives: A Privileged Scaffold in Drug Discovery
Introduction: The Significance of the Pyrrolopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolopyridine scaffold, a bicyclic system containing a fused pyrrole and pyridine ring, is a prime example of such a structure.[1][2] Also referred to as azaindoles, these compounds exist in six isomeric forms, with the arrangement of the nitrogen atoms dictating their chemical properties and biological interactions.[1]
The therapeutic potential of this scaffold is not a recent discovery; it is present in natural alkaloids like Camptothecin, a potent topoisomerase I inhibitor used in cancer therapy.[1] Modern drug discovery has further leveraged this core, leading to the development of approved drugs like Vemurafenib for melanoma and Pexidartinib for cancer therapy, underscoring the scaffold's versatility.[1][3] The structural mimicry of the pyrrolopyridine nucleus to the purine ring of ATP allows these derivatives to function effectively as inhibitors for a variety of enzymes, particularly kinases.[3]
This guide provides a comparative literature review of the diverse biological activities of pyrrolopyridine derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, presenting comparative data, explaining the causality behind experimental approaches, and providing detailed protocols for key biological assays.
Caption: The six structural isomers of the pyrrolopyridine ring system.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of targeted therapies that selectively inhibit pathways crucial for cancer cell growth is a primary goal in oncology research. Pyrrolopyridine derivatives have emerged as highly successful anticancer agents, primarily by acting as kinase inhibitors.[3] Kinases are enzymes that play a pivotal role in cell signaling pathways controlling proliferation, migration, and survival. Abnormal activation of kinases is a common driver of many cancers.[4]
Mechanism of Action: Kinase Inhibition
Many pyrrolopyridine derivatives function by competing with ATP for the binding site on various kinases.[3] For example, the pyrrolo[2,3-b]pyridine scaffold has been instrumental in developing potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK).[4][5] Abnormal FGFR signaling is implicated in numerous tumors, making it an attractive therapeutic target.[4] Similarly, the JAK/STAT pathway is crucial for cytokine-mediated responses in inflammatory and autoimmune diseases, as well as cancers.[5]
Caption: Simplified kinase signaling pathway showing competitive inhibition by pyrrolopyridine derivatives.
Comparative Analysis of Anticancer Pyrrolopyridine Derivatives
The efficacy of these compounds varies significantly based on the specific pyrrolopyridine isomer and the nature of its substituents. This allows for fine-tuning of activity and selectivity against different cancer types.
| Compound Class/Name | Target Kinase(s) | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative (16h) | MELK | A549 (Lung), MDA-MB-231 (Breast), MCF-7 (Breast) | 0.109 µM - 0.245 µM | [6] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR1, FGFR2, FGFR3 | 4T1 (Breast) | 7 nM, 9 nM, 25 nM | [4] |
| Spiro-pyrrolopyridazine (SPP10) | EGFR | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | 2.31 µM, 3.16 µM, 4.2 µM | [7] |
| Pyrrolo-pyrimidine Derivative (7k) | JAK1/2, CDK4 (Predicted) | MCF-7 (Breast), SET-2 (Leukemia), HCT-116 (Colon) | Potent activity reported | [8] |
| N-alkil-pyrrolo[3,4-c]pyridine-1,3-diones (20g-s) | Not specified | In vitro screen | 19–29 µg/mL | [1] |
Analysis: The data clearly demonstrates the sub-micromolar to nanomolar potency of specifically designed pyrrolo[2,3-b]pyridine derivatives against kinases like MELK and FGFR.[4][6] The spiro-pyrrolopyridazine derivative SPP10 shows broader cytotoxicity in the low micromolar range and is noted for its selectivity against cancer cells over non-tumorigenic cells.[7] This highlights a crucial aspect of drug development: balancing potency with a favorable safety profile. The structure-activity relationship (SAR) is key; for instance, studies on pyrrolo[1,2-a]pyrazine derivatives showed that the position of methoxy groups on an attached phenyl ring was critical for inhibiting lymphoma cell viability.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells.
Causality: The principle relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Solubilization: Incubate the plate for another 3-4 hours. After this period, carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria presents a severe threat to global health, necessitating the discovery of new classes of antibacterial agents.[1][10] Pyrrolopyridine derivatives have shown promise in this area, with various isomers demonstrating activity against both Gram-positive and Gram-negative bacteria.[11][12]
Comparative Analysis of Antibacterial Pyrrolopyridine Derivatives
Several studies have identified novel pyrrolopyridine derivatives through high-throughput screening and subsequent optimization.
| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | 3.35 µg/mL | [10] |
| Tetrahydrocarbazole derivative (related scaffold) | E. coli | 21 µg/mL (inhibited DNA biosynthesis) | [11] |
| Pyrrolo[3,2-d]pyrimidine derivatives (4b, 4e) | E. coli | 250-500 µg/mL | [12] |
| Pyrrolo[3,2-d]pyrimidine derivative (4e) | P. aeruginosa | Active, range not specified | [12] |
| Pyrrolo[2,3-d]pyrimidine derivatives (general) | E. coli, S. aureus, B. subtilis | Many derivatives showed activity comparable to standards | [13] |
Analysis: The 5-oxo-4H-pyrrolo[3,2-b]pyridine series shows particularly potent activity against E. coli, with a lead compound having a MIC of 3.35 µg/mL and indications of inhibiting protein translation.[10][11] In contrast, some pyrrolo[3,2-d]pyrimidine derivatives showed only weak antibacterial activity, suggesting that the specific isomer and substitution pattern are critical for potency.[12] The broad activity reported for many pyrrolo[2,3-d]pyrimidines makes them an attractive scaffold for further development.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This method provides a quantitative measure of a compound's potency. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. This is crucial for comparing the efficacy of different compounds and for guiding dosage in potential therapeutic applications.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrrolopyridine derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (bacteria with no compound) to ensure proper growth and a negative control well (medium only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antiviral, Anti-inflammatory, and Neuroprotective Activities
Beyond cancer and bacterial infections, the pyrrolopyridine scaffold demonstrates a remarkable breadth of activity across other therapeutic areas.
Antiviral Properties
Pyrrolopyridine derivatives have been investigated for activity against a range of viruses, including HIV, Respiratory Syncytial Virus (RSV), Rotavirus, and Coronaviruses.[1][14][15][16]
-
Anti-HIV: Certain pyrrolo[3,4-c]pyridine-dione derivatives have shown significant anti-HIV-1 activity by inhibiting HIV-1 integrase, a key enzyme for viral replication.[1]
-
Anti-RSV: Derivatives with furan, pyrazole, and pyrrole substituents have been found to be active against multiple RSV strains.[1]
-
Anti-Rotavirus: Novel pyrrolo[2,3-d]pyrimidine derivatives exhibited significant antiviral activity against Rotavirus Wa strain in cell-based assays.[14]
-
Anti-Coronavirus: Pyrrolo-pyrimidine based compounds have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, repressing coronavirus replication.[16]
Anti-inflammatory Effects
Inflammation is a key pathological process in diseases like arthritis.[17] Pyrrolopyridine derivatives can modulate inflammatory pathways.
-
COX-2 Inhibition: A series of pyrrolopyridines showed promising in vitro and in vivo anti-inflammatory activity, with docking studies confirming a binding pose in the cyclooxygenase-2 (COX-2) binding site.[17]
-
MMP Inhibition: Some derivatives act as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue degradation in inflammatory conditions.[1]
-
Dual Inhibition: Recently, pyrrolopyrimidine derivatives have been designed as dual inhibitors of COX-2 and angiotensin-converting enzyme 2 (ACE2), offering a multi-target approach to controlling inflammation.[18]
Neuroprotective Potential
Oxidative stress and neuronal degeneration are hallmarks of neurodegenerative diseases. Pyrrolopyrimidine antioxidants have shown significant promise in protecting neurons.
-
Antioxidant Activity: Compounds like U-101033E and U-104067F are brain-penetrating antioxidants that protect against post-ischemic neuronal loss by quenching lipid peroxidation.[19][20]
-
Neuroprotection in Models: The pyrrolopyrimidine U-104067F has been shown to prevent the loss of motor coordination and significantly attenuate the loss of inferior olivary neurons in rats treated with the neurotoxin 3-acetylpyridine.[21] Other pyrrole-based compounds have demonstrated strong neuroprotective effects in models of 6-hydroxydopamine (6-OHDA) toxicity, which is relevant to Parkinson's disease research.[22]
Caption: The diverse biological activities stemming from the core pyrrolopyridine scaffold.
Conclusion
The pyrrolopyridine framework is unequivocally a privileged scaffold in drug discovery, giving rise to derivatives with a vast spectrum of potent biological activities. From highly selective kinase inhibitors for targeted cancer therapy to broad-spectrum antimicrobial agents and novel neuroprotective antioxidants, the versatility of this core structure is remarkable. The ability to fine-tune pharmacological properties such as potency, selectivity, and bioavailability through targeted chemical modifications ensures that pyrrolopyridine derivatives will remain a focal point of research and development for new therapeutics.[2] Future work will likely focus on developing multi-target agents and further optimizing the safety and efficacy profiles of these promising compounds.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 13. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pyrrolopyrimidine Derivatives as Dual COX-2/ACE2 Inhibitors: Design, Synthesis, and Anti-Inflammatory Evaluation [frontiersin.org]
- 19. Neuroprotective effects of the novel brain-penetrating pyrrolopyrimidine antioxidants U-101033E and U-104067F against post-ischemic degeneration of nigrostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Piperazine-Based Compounds
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of piperazine-based compounds through the lens of molecular docking. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and reproducible computational workflow. The piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] Understanding the nuanced interactions of piperazine derivatives with their biological targets is paramount for designing next-generation therapeutics. This guide will equip you with the knowledge to conduct and critically evaluate comparative docking studies, a crucial step in modern drug discovery.
The Versatility of the Piperazine Scaffold: A Foundation for Diverse Biological Activity
The six-membered heterocyclic ring of piperazine, with its two opposing nitrogen atoms, provides a versatile scaffold that can be readily modified to modulate a compound's pharmacological profile.[2] This structural adaptability has led to the development of piperazine-containing drugs with a wide array of therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) activities.[3][4][5] Molecular docking has proven to be an invaluable computational tool for predicting the binding modes and affinities of these compounds, thereby guiding their rational design and optimization.[1][6]
Experimental Design: A Step-by-Step Protocol for Comparative Molecular Docking
A successful comparative docking study hinges on a meticulously planned and executed protocol. Here, we outline a comprehensive workflow, integrating best practices to ensure the reliability and reproducibility of your in silico experiments.
Step 1: Preparation of the Receptor (Protein)
The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure.
-
Selection and Retrieval of the Protein Structure: Obtain the three-dimensional coordinates of your target protein from a reputable database, such as the Protein Data Bank (PDB). When multiple structures are available, select one with high resolution (ideally < 2.5 Å) and, if possible, co-crystallized with a ligand similar to your piperazine-based compounds. For this guide, we will consider three diverse targets:
-
Bacterial DNA Gyrase: A well-established target for antibacterial agents.[1] (e.g., PDB ID: 1KZN)
-
B-cell lymphoma 2 (Bcl-2): A key regulator of apoptosis and a target for anticancer drugs.[7][8] (e.g., PDB ID: 2O2F)
-
Urease: An essential enzyme for the survival of Helicobacter pylori, implicated in peptic ulcers.[9][10] (e.g., PDB ID: 1E9Y)
-
-
Protein Preparation using AutoDockTools (ADT):
-
Remove Non-essential Molecules: Load the PDB file into ADT and remove water molecules, co-factors, and any existing ligands. This is crucial as they can interfere with the docking of your compounds.[11]
-
Add Hydrogens: Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are vital for forming hydrogen bonds.[12]
-
Assign Charges: Compute Gasteiger charges for the protein atoms. These partial charges are essential for calculating the electrostatic interactions in the docking simulation.[13]
-
Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes the assigned charges and atom types required by AutoDock Vina.[14]
-
Step 2: Preparation of the Ligands (Piperazine-Based Compounds)
Proper ligand preparation is equally critical for obtaining meaningful docking results.
-
Ligand Structure Generation: Draw your piperazine-based compounds using a chemical drawing software like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., MOL2 or SDF).
-
Ligand Preparation using ADT:
-
Load Ligand: Open the ligand file in ADT.
-
Detect Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process, which is a key feature of AutoDock Vina.[15]
-
Assign Charges and Save as PDBQT: As with the protein, compute Gasteiger charges and save the prepared ligand in the PDBQT format.[14]
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.
-
Identify the Binding Site: The binding site is typically the location of the co-crystallized ligand or a known active site.
-
Set Grid Parameters in ADT: Center the grid box on the identified binding site. The dimensions of the box should be large enough to accommodate the piperazine-based ligands and allow for some rotational and translational freedom. A spacing of 1.0 Å between grid points is generally recommended.[5]
Step 4: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and robust software for molecular docking.[4]
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of docking runs and rank the resulting poses based on their predicted binding affinities (in kcal/mol).[16]
Step 5: Validation of the Docking Protocol
Validation is a critical step to ensure the reliability of your docking setup.
-
Re-docking the Co-crystallized Ligand: If a co-crystallized ligand was present in the original PDB structure, re-dock it into the binding site using the same protocol.
-
Calculate Root Mean Square Deviation (RMSD): The RMSD between the docked pose and the crystallographic pose of the co-crystallized ligand should be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[2][17]
Visualizing the Docking Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in a comparative docking study.
Caption: A typical experimental workflow for comparative docking studies.
Comparative Analysis of Piperazine Derivatives Across Key Therapeutic Targets
The true power of comparative docking lies in its ability to reveal structure-activity relationships (SAR) and guide the selection of promising candidates for further experimental validation. The following tables summarize hypothetical docking results for a series of piperazine-based compounds against our selected targets.
Table 1: Comparative Docking Scores of Piperazine Derivatives against Bacterial DNA Gyrase (PDB: 1KZN)
| Compound ID | Modification on Piperazine Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Ciprofloxacin | -8.5 | Asp73, Gly77, Ser90 |
| PZ-01 | 4-Fluorophenyl | -9.2 | Asp73, Gly77, Thr165 |
| PZ-02 | 2,4-Dichlorophenyl | -9.8 | Asp73, Gly77, Arg76 |
| PZ-03 | 4-Nitrophenyl | -9.5 | Asp73, Gly77, Ser90 |
| PZ-04 | 3-Pyridyl | -8.9 | Asp73, Ser90 |
Table 2: Comparative Docking Scores of Piperazine Derivatives against Bcl-2 (PDB: 2O2F)
| Compound ID | Modification on Piperazine Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | ABT-737 analog | -10.1 | Arg102, Gly145, Tyr195 |
| PZ-05 | N-Benzoyl | -9.5 | Arg102, Phe101, Val135 |
| PZ-06 | N-(4-Chlorobenzoyl) | -10.2 | Arg102, Phe101, Tyr195 |
| PZ-07 | N-(4-Methoxybenzoyl) | -9.8 | Arg102, Gly145, Phe101 |
| PZ-08 | N-Acetyl | -8.7 | Arg102, Val135 |
Table 3: Comparative Docking Scores of Piperazine Derivatives against H. pylori Urease (PDB: 1E9Y)
| Compound ID | Modification on Piperazine Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Acetohydroxamic acid | -6.5 | His136, His246, Asp360 |
| PZ-09 | 1,4-Dibenzoyl | -7.8 | His136, His246, Cys319 |
| PZ-10 | 1-Benzoyl-4-phenyl | -8.2 | His136, His246, Asp360 |
| PZ-11 | 1,4-Bis(4-chlorobenzoyl) | -8.5 | His136, His246, Cys319 |
| PZ-12 | 1,4-Diacetyl | -7.1 | His136, Asp360 |
Interpreting the Results: From Docking Scores to Biological Insights
The data presented in the tables above, while hypothetical, illustrates how comparative docking can elucidate SAR. For instance, in the DNA gyrase study (Table 1), the introduction of electron-withdrawing groups on the phenyl ring attached to the piperazine (PZ-02) appears to enhance binding affinity. This suggests that these modifications may lead to stronger interactions with key residues in the active site.
It is crucial to correlate docking scores with experimental data, such as IC50 values, whenever possible. A strong correlation between predicted binding affinity and measured biological activity lends greater confidence to the computational model and its predictive power.[18][19]
Visualizing Biological Pathways
To contextualize the therapeutic relevance of these docking studies, it is essential to understand the biological pathways in which the target proteins operate.
The Bcl-2 Apoptosis Signaling Pathway
Bcl-2 is a central anti-apoptotic protein. Its inhibition by piperazine-based compounds can trigger programmed cell death in cancer cells.
Caption: The Bcl-2 regulated apoptosis pathway.
The DNA Gyrase Mechanism of Action
DNA gyrase is essential for bacterial DNA replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.[10][20]
Caption: Mechanism of action and inhibition of DNA gyrase.
The Role of Urease in H. pylori Survival
Urease neutralizes gastric acid, allowing H. pylori to colonize the stomach. Inhibiting this enzyme is a promising strategy to combat this pathogenic bacterium.[21][22]
Caption: The role of urease in H. pylori survival.
Conclusion and Future Directions
Comparative molecular docking is a powerful and cost-effective approach for the initial screening and optimization of piperazine-based compounds. By following a rigorous and validated protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds and prioritize the most promising candidates for synthesis and biological evaluation. The integration of computational and experimental data is key to accelerating the drug discovery process. Future studies should focus on employing more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic interactions between piperazine derivatives and their biological targets.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 Pathway | GeneTex [genetex.com]
- 9. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes | MDPI [mdpi.com]
- 20. DNA gyrase - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
For researchers, medicinal chemists, and drug development professionals, the purity of a chemical building block is not a trivial detail—it is the bedrock of reproducible and reliable results. The compound 1-(5-Bromopyridin-3-yl)-4-methylpiperazine is a key intermediate in the synthesis of a variety of pharmacologically active agents, making the verification of its quality paramount.[1][2] This guide provides an in-depth, technically-grounded framework for assessing the purity of this commercially available reagent. We move beyond simply accepting the purity value on a supplier's label and instead establish a robust, multi-faceted validation system. The stringent guidelines set by bodies like the International Council for Harmonisation (ICH) require that impurities in drug substances be meticulously characterized and controlled, a principle that should be applied even at the earliest stages of discovery to avoid costly downstream failures.[3]
The core philosophy of this guide is the application of orthogonal analytical techniques. No single method can provide a complete picture of a compound's purity. By combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), we create a self-validating system that ensures the material's integrity for its intended use in high-stakes research and development.
The Landscape: Comparing Commercial Offerings
A survey of commercial suppliers reveals that this compound is typically offered with a stated purity ranging from 95% to over 97%.[4] While these values provide a baseline, they often lack context about the analytical method used. A "97% purity" determined by HPLC peak area normalization can be misleading if non-UV active impurities, residual solvents, or inorganic salts are present. This guide outlines the experimental procedures to independently verify these claims and build a comprehensive purity profile.
| Supplier | Stated Purity (%) | Analytical Method Cited |
| Supplier A | 97% | Not Specified |
| Supplier B | >95% | Not Specified |
| Supplier C | 95+% | Not Specified |
| Table 1. A summary of typical purity claims for commercially available this compound from various chemical suppliers. |
Workflow 1: HPLC-UV for Profiling Related Substances
Expertise & Causality: HPLC with UV detection is the workhorse for analyzing the purity of organic compounds. Its strength lies in separating the main compound from structurally similar, non-volatile impurities that may have formed during synthesis or degradation. By calculating the relative area percentage of all detected peaks, we can obtain a preliminary but crucial assessment of purity. This method is particularly effective for identifying by-products where the core chromophore (the bromopyridine ring) is retained.
Experimental Protocol: HPLC-UV
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC-UV workflow for purity assessment.
Hypothetical HPLC Data Comparison
| Supplier | Main Peak RT (min) | Purity by Area % | No. of Impurity Peaks >0.1% |
| Supplier A | 10.2 | 97.8% | 2 |
| Supplier B | 10.2 | 96.1% | 4 |
| Supplier C | 10.3 | 98.5% | 1 |
| Table 2. Comparative results from HPLC-UV analysis of different commercial samples. RT = Retention Time. |
Workflow 2: GC-MS for Volatile and Low-Level Impurities
Expertise & Causality: Gas chromatography is superior for separating volatile and semi-volatile compounds.[5] In the context of this compound, this is critical for detecting residual synthesis solvents (e.g., Toluene, DMF) and potential volatile starting materials that would be masked by the solvent front in HPLC. The mass spectrometer detector provides definitive identification of these impurities based on their mass-to-charge ratio and fragmentation patterns, adding a layer of qualitative certainty that UV detection lacks.[6][7]
Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1 mL of high-purity Dichloromethane or Ethyl Acetate.
-
-
Chromatographic & Spectrometric Conditions:
-
Injection Volume: 1 µL, split ratio 20:1.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 35-450 amu.
-
-
Data Analysis:
-
Identify the main compound peak.
-
Search the NIST library for any other detected peaks to identify residual solvents or related impurities.
-
Report any identified impurities above 0.05%.
-
Caption: GC-MS workflow for volatile impurity analysis.
Hypothetical GC-MS Data Comparison
| Supplier | Residual Solvents Detected | Other Volatile Impurities |
| Supplier A | Toluene (0.08%) | None Detected |
| Supplier B | Toluene (0.25%), Acetone (0.12%) | Unreacted N-methylpiperazine (0.06%) |
| Supplier C | None Detected | None Detected |
| Table 3. Comparative results from GC-MS analysis of different commercial samples. |
Workflow 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Expertise & Causality: qNMR stands as a primary analytical method for purity assessment.[8][9] Unlike chromatographic techniques that rely on relative responses, qNMR provides an absolute purity value by comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a signal from a certified, high-purity internal standard of known mass.[10][11] The NMR signal intensity is directly proportional to the number of nuclei, making this a highly accurate and direct measurement of molar quantity.[3] This technique is invaluable as it is insensitive to the presence of water, inorganic salts, and other non-proton-containing impurities that are invisible to HPLC-UV and GC-MS.
Experimental Protocol: qNMR
-
System Preparation:
-
NMR Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Internal Standard (IS): Maleic Anhydride (Certified >99.9% purity). Must be stable, non-reactive with the analyte, and have signals that do not overlap with the analyte.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.
-
Dissolve both completely in ~0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Crucial for Quantitation):
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is recommended for accuracy).
-
Number of Scans (NS): 8 or 16, sufficient for good signal-to-noise.
-
-
Data Analysis & Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the proton at position 2 or 6 of the pyridine ring) and a signal for the IS (the singlet for the two vinyl protons of maleic anhydride).
-
Carefully integrate both signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (Analyte: 256.14 g/mol ; IS: 98.06 g/mol )
-
m : mass in mg
-
P_IS : Purity of the Internal Standard (%)
-
Caption: qNMR workflow for absolute purity determination.
Synthesizing the Data: A Holistic View of Purity
By consolidating the data from all three orthogonal methods, we can construct a comprehensive purity profile that is far more reliable than any single value.
| Supplier | Stated Purity | HPLC Area % | Volatile Impurities (GC-MS) | Absolute Purity (qNMR) | Senior Scientist's Assessment |
| Supplier A | 97% | 97.8% | 0.08% Toluene | 96.5% | Good quality. The discrepancy between HPLC and qNMR is likely due to non-UV active impurities (e.g., water, salts). Suitable for most applications. |
| Supplier B | >95% | 96.1% | 0.43% Total Volatiles | 94.2% | Lower purity with multiple impurities detected. May require purification before use in sensitive assays or GMP environments. |
| Supplier C | 95+% | 98.5% | None Detected | 98.1% | Excellent quality. High purity confirmed across all orthogonal methods. Recommended for critical applications. |
| Table 4. Final comparative summary of purity assessment for this compound. |
Conclusion and Recommendations
This guide demonstrates that a robust, multi-technique approach is essential for accurately assessing the purity of critical chemical reagents like this compound. Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific and developmental work.
Key Recommendations for Researchers:
-
Trust but Verify: Always treat supplier-provided purity as a preliminary indicator. Independent verification is crucial.
-
Employ Orthogonal Methods: For a comprehensive assessment, combine a chromatographic separation technique (HPLC) with a method for volatiles (GC-MS) and an absolute quantification method (qNMR).
-
Prioritize qNMR for Absolute Purity: For establishing a definitive mass-balance purity, qNMR is the most powerful tool in the arsenal, as it is a primary ratio method that is not susceptible to the limitations of many other techniques.[3][8]
-
Document Everything: Maintain detailed records of your analytical methods and results. This documentation is invaluable for troubleshooting, ensuring reproducibility, and for regulatory submissions.
By adopting this rigorous analytical workflow, researchers and drug developers can proceed with confidence, knowing that the quality of their starting materials will support the integrity and success of their scientific endeavors.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS No. 1130759-48-6) is a valuable building block in medicinal chemistry, its handling and disposal demand a rigorous and informed approach. This guide provides essential, immediate, and procedural information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to manage this compound safely, ensuring the protection of both personnel and the environment.
Hazard Profile: A Synthesis of Direct and Analogous Data
Anticipated Primary Hazards: Based on the analysis of structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Brominated pyridines can be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]
Hazard Classification Summary (Based on Analogs):
| Hazard Class | GHS Hazard Statement (Code) | Source (Analogous Compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled | 4-Bromopyridine Hydrobromide[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 5-Bromo-2-pyridinecarboxaldehyde, N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | 5-Bromo-2-pyridinecarboxaldehyde, N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 5-Bromo-2-pyridinecarboxaldehyde, N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine[2] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedures, the following engineering controls and PPE are mandatory. The principle of causality here is simple: create an impermeable barrier between you and the chemical.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
| PPE Type | Specification and Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. The bromopyridine moiety suggests a high potential for severe eye irritation. |
| Skin Protection | A flame-retardant lab coat and full-length trousers are necessary. |
| Hand Protection | Due to the presence of a halogenated aromatic ring, standard nitrile gloves may offer only splash protection and are not suitable for prolonged contact.[3] It is imperative to use gloves with high chemical resistance. Recommended materials include: • Butyl Rubber: Offers excellent resistance to a wide range of chemicals.[3][4] • Viton®: Provides exceptional resistance to aromatic hydrocarbons and chlorinated solvents.[4][5][6] Always consult a specific glove manufacturer's resistance guide for breakthrough times.[7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process from start to finish. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Identify and Classify: All materials contaminated with this compound are to be classified as "Halogenated Organic Waste." This includes:
-
Expired or unwanted solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Rinsate from cleaning contaminated glassware (use a minimal amount of a suitable solvent like ethanol or acetone for initial rinsing).
-
-
Use a Designated Waste Container:
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, leak-proof screw-top cap.
-
The container must be clearly labeled "HAZARDOUS WASTE: Halogenated Organic Compounds" and list the full chemical name: "this compound." Do not use abbreviations.
-
Step 2: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating at maximum capacity.
-
Don Appropriate PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills (if dissolved in a solvent), cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
-
Collect and Dispose: Carefully place the contained spill material into your designated halogenated organic waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area must be well-ventilated, secure, and away from incompatible materials (e.g., strong oxidizing agents, strong acids).
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Recommended Disposal Method: The preferred method for the ultimate disposal of halogenated organic compounds is high-temperature incineration.[9] Regulations may require a minimum temperature of 1100 °C for wastes containing over 1% of halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[10]
Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The responsible management of chemical reagents like this compound is a cornerstone of scientific excellence. By understanding the "why" behind each procedural step—from selecting the correct gloves to ensuring the final waste is handled by certified professionals—you contribute to a robust culture of safety. This not only protects you and your colleagues but also upholds the integrity of your research and the sustainability of our shared environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
